Product packaging for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde(Cat. No.:CAS No. 1092460-81-5)

5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1391075
CAS No.: 1092460-81-5
M. Wt: 208.11 g/mol
InChI Key: DLJQIFHQYJCQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4F4O2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F4O2 B1391075 5-Fluoro-2-(trifluoromethoxy)benzaldehyde CAS No. 1092460-81-5

Properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJQIFHQYJCQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Fluorinated Intermediate of Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, chemists, and professionals in drug development and material science. We will delve into its physicochemical properties, the strategic importance of its unique functional groups, a proposed synthetic pathway, and its applications, grounded in authoritative scientific principles.

This compound is an aromatic aldehyde distinguished by the presence of two highly electronegative moieties: a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This substitution pattern imbues the molecule with a unique reactivity profile and physicochemical properties that are highly sought after in the synthesis of complex organic molecules. Its primary value lies in its role as a versatile intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials where precise modulation of electronic and steric properties is critical for function.

Section 1: Core Physicochemical and Structural Data

A compound's utility is fundamentally defined by its physical and chemical properties. The data for this compound (CAS Number: 1092460-81-5) are summarized below.

PropertyValueSource
CAS Number 1092460-81-5[1]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1F)C=O)OC(F)(F)F[1]
InChI Key Not readily available in search results
Appearance Typically a liquid or low-melting solidInferred from similar compounds

Section 2: The Strategic Advantage of Fluoro- and Trifluoromethoxy Groups in Molecular Design

The true value of this compound is understood by analyzing the synergistic effects of its functional groups, particularly in the context of medicinal chemistry. The introduction of fluorine-containing groups is a well-established strategy to optimize the properties of bioactive molecules.[2]

Causality Behind Fluorination's Impact:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic hotspot") can effectively block this process, thereby increasing the drug's half-life and bioavailability.[2]

  • Lipophilicity and Permeability: The trifluoromethoxy (-OCF₃) group is one of the most lipophilic substituents used in drug design. This property can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target.[2]

  • Binding Affinity: The high electronegativity of fluorine and the -OCF₃ group alters the electron distribution of the aromatic ring. This can modulate the pKa of nearby functional groups or create favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with amino acid residues in a protein's binding pocket, leading to enhanced potency and selectivity.

  • Conformational Control: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target receptor.

The diagram below illustrates how these properties contribute to the development of an optimized drug candidate.

Start Parent Molecule (e.g., with -H and -OCH3) Intermediate This compound (Building Block) Start->Intermediate Introduce -F & -OCF3 groups Properties Enhanced Properties Intermediate->Properties Lipophilicity Increased Lipophilicity (Membrane Permeability) Properties->Lipophilicity Metabolic Blocked Metabolism (Longer Half-Life) Properties->Metabolic Binding Altered pKa & Electronics (Stronger Binding) Properties->Binding Candidate Optimized Drug Candidate Lipophilicity->Candidate Metabolic->Candidate Binding->Candidate

Caption: Strategic introduction of -F and -OCF3 groups.

Section 3: Proposed Synthetic Strategy

The Logic of the Proposed Workflow:

A common strategy for synthesizing substituted benzaldehydes involves two key transformations:

  • Installation of the key functional groups onto a simpler benzene ring.

  • Formylation of the ring to add the aldehyde group.

The workflow below starts from the commercially available 4-fluorophenol, leveraging an ortho-lithiation to direct the subsequent reactions to the correct positions.

Start Start: 4-Fluorophenol Step1 Step 1: Trifluoromethoxylation Reagents: CF3I, CuI, Base Rationale: Install the -OCF3 group via a copper-catalyzed reaction on the phenol. Start->Step1 Intermediate1 Intermediate: 1-Fluoro-4-(trifluoromethoxy)benzene Step1->Intermediate1 Step2 Step 2: Ortho-Directed Lithiation Reagents: n-BuLi, TMEDA Rationale: The -OCF3 group directs lithiation to the ortho position. Intermediate1->Step2 Intermediate2 Intermediate: Lithiated Species Step2->Intermediate2 Step3 Step 3: Formylation Reagents: DMF (N,N-Dimethylformamide) Rationale: Quench the lithiated intermediate with an electrophilic formyl source. Intermediate2->Step3 Workup Step 4: Acidic Workup Reagents: H3O+ Rationale: Hydrolyze the intermediate to yield the final aldehyde. Step3->Workup Product Product: this compound Workup->Product

Caption: Proposed synthetic workflow for the target compound.

Section 4: Key Applications in Research and Development

The utility of this aldehyde lies in its function as a scaffold for building more complex molecules. The aldehyde group is a versatile handle for a wide array of chemical transformations.

  • Pharmaceutical Synthesis: It is a key intermediate for active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and bioavailability.[3] It is particularly valuable in developing drugs for oncology, inflammation, and central nervous system disorders, where fine-tuning lipophilicity is crucial for crossing the blood-brain barrier.[4]

  • Agrochemicals: In agrochemical development, the trifluoromethyl group is known to contribute to the potency of herbicides and fungicides.[5] This building block allows for the systematic synthesis of new crop protection agents with improved efficacy and environmental persistence.[3]

  • Material Science: The compound is used in synthesizing specialty polymers and dyes. The strong electron-withdrawing nature of the substituents can be used to tune the optical and electronic properties of materials, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[3]

Section 5: Representative Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on the proposed synthetic workflow. It is presented as a self-validating system, where each step is justified and includes necessary controls and purification methods.

Objective: To synthesize this compound from 1-Fluoro-4-(trifluoromethoxy)benzene.

Materials:

  • 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon).

    • The flask is charged with anhydrous THF and 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq). TMEDA (1.2 eq) is added via syringe.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation (Step 2):

    • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • The reaction mixture is stirred at -78 °C for 2 hours. The formation of the lithiated species is critical and requires strictly anhydrous conditions.

  • Formylation (Step 3):

    • Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture.

    • The solution is stirred at -78 °C for 1 hour, then allowed to warm slowly to room temperature overnight.

  • Workup and Extraction (Step 4):

    • The reaction is quenched by carefully pouring it into a beaker of 1 M HCl at 0 °C.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization:

    • The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool, offering a distinct profile of lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of this compound, a specialized aromatic aldehyde that serves as a valuable building block for creating complex, high-performance molecules.

This compound uniquely combines three critical structural motifs: a reactive aldehyde handle for subsequent chemical transformations, a fluorine substituent, and a trifluoromethoxy group. The interplay of these features makes it a reagent of significant interest for researchers aiming to fine-tune the pharmacokinetic and physicochemical profiles of novel compounds. This document will delve into its core properties, outline a representative synthetic approach, explore its applications, and provide essential safety protocols for its handling.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is a precisely defined molecule whose utility is derived directly from its structure.

While extensive experimental data for this specific compound is not broadly published, its key identifiers are well-established. Its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
CAS Number 1092460-81-5[1]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1F)C=O)OC(F)(F)F[1]
Physical State Expected to be a liquid or low-melting solid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and poorly soluble in water.Inferred

The high degree of fluorination significantly influences the molecule's electronic character and intermolecular interactions, generally increasing its lipophilicity—a key factor for bioavailability in drug candidates.[2][3]

Synthesis and Reactivity

The synthesis of substituted benzaldehydes is a fundamental process in organic chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and widely applicable method involves the controlled oxidation of the corresponding benzyl alcohol. This approach provides a reliable pathway to the target aldehyde.

Causality Behind Experimental Choice

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation. It is a selective, stable, and commercially available reagent that operates under non-aqueous conditions, which is ideal for substrates that may be sensitive to water. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature, making it a practical and accessible laboratory procedure.[4]

Representative Experimental Protocol: Oxidation of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

This protocol is a representative example based on established chemical principles for analogous transformations and should be adapted and optimized under appropriate laboratory conditions.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To this stirring solution, add pyridinium chlorochromate (PCC) (1.5 - 2.0 equivalents) portion-wise. An adsorbent like silica gel or Celite® can be added to the reaction mixture to simplify purification by adsorbing the chromium byproducts.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 30 minutes.

  • Purification: Filter the mixture through a plug of silica gel or Celite®, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude aldehyde via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_purification Workup & Purification A 1. Dissolve 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol in anhydrous DCM B 2. Add Pyridinium Chlorochromate (PCC) (1.5-2.0 eq.) A->B Reagent Addition C 3. Stir at Room Temperature (2-4 hours) B->C Initiate Reaction D 4. Monitor by TLC C->D In-process Control E 5. Dilute with Ether & Filter through Silica/Celite D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Column Chromatography F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block, particularly in medicinal chemistry. The trifluoromethoxy group is often used to enhance a drug candidate's metabolic stability and improve its ability to cross cell membranes.[2]

Pharmacokinetic Enhancement
  • Metabolic Blocking: The robust C-F bonds of the -OCF₃ group make it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF₃ can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2]

  • Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, which is critical for oral absorption and reaching intracellular targets.

Logical Workflow for Lead Optimization

G A Lead Compound (with metabolic liability, e.g., -OCH3) B Identify Metabolic 'Hot Spot' A->B C Strategic Replacement: -OCH3  ->  -OCF3 B->C Bioisosteric Replacement D Synthesize New Analog using This compound as a key building block C->D Synthetic Execution E Improved Drug Candidate D->E F Enhanced Metabolic Stability Improved Membrane Permeability E->F

Caption: Logical workflow for using the title compound in lead optimization.

Anticipated Spectroscopic Characterization

For a researcher, verifying the structure of a synthesized or purchased compound is paramount. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR: The spectrum would show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.8-10.2 ppm. The aromatic region (δ 7.0-8.0 ppm) would display three distinct multiplets corresponding to the three protons on the aromatic ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

  • ¹³C NMR: A signal for the carbonyl carbon would appear around δ 185-195 ppm. The carbon of the -OCF₃ group would be observed as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the carbons attached to or near the aromatic fluorine atom would exhibit splitting (¹JCF, ²JCF, etc.).

  • ¹⁹F NMR: Two distinct signals would be expected. A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring, and a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 208.11. Common fragmentation patterns would include the loss of the aldehyde proton (-1), the formyl group (-29), and potentially the trifluoromethoxy group.

Safety and Handling Protocols

As with all halogenated organic compounds, proper handling of this compound is essential. The following guidelines are based on safety data for structurally similar compounds and represent best practices.[5][6]

Table 2: Essential Safety and Handling Information

CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
Handling Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a tightly closed container under an inert atmosphere if necessary.
First Aid (In case of exposure) Eyes: Immediately flush with plenty of water for at least 15 minutes.[5] Skin: Wash off with soap and plenty of water.[5] Inhalation: Move person to fresh air.[6] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

Conclusion

This compound represents more than just a chemical formula; it is a highly engineered tool for molecular design. Its unique combination of a reactive aldehyde, a fluorine atom, and a metabolically robust trifluoromethoxy group makes it an enabling reagent for overcoming common challenges in pharmaceutical and materials science research. By understanding its physicochemical properties, synthetic pathways, and strategic applications, researchers can effectively leverage this building block to construct novel molecules with enhanced performance and tailored characteristics.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing metabolic stability, bioavailability, and overall efficacy. The title compound, 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, represents a valuable building block embodying these principles. Its unique electronic properties, stemming from the ortho-trifluoromethoxy and para-fluoro substituents on the benzaldehyde core, make it a key intermediate in modern synthesis. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We will delve into the causality behind experimental choices and present a self-validating workflow that integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F), providing researchers with a robust framework for the characterization of complex fluorinated aromatics.

Foundational Analysis: Molecular Properties and Structure

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is paramount. The structural arrangement dictates the anticipated spectral outcomes.

Molecular Identity

The compound this compound is a disubstituted aromatic aldehyde. The numbering of the benzene ring begins at the carbon bearing the aldehyde group (C1), with the trifluoromethoxy group at the C2 position and the fluorine atom at the C5 position.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₄O₂[1][2]
Molecular Weight 208.11 g/mol [1][2]
CAS Number 1092460-81-5[1]
Appearance Colorless to light yellow liquid[2]
Numbered Structure for Spectroscopic Assignment

To facilitate a clear and logical discussion of the spectral data, the following atom-numbering system will be used throughout this guide.

Caption: Numbered structure of this compound.

The Analytical Workflow: A Multi-Technique Strategy

A robust structure elucidation is never reliant on a single technique. It is the confluence of data from orthogonal methods that builds an irrefutable case for a molecule's identity. Our workflow prioritizes a logical progression from confirming functional groups (IR) to determining molecular mass (MS) and finally, mapping the precise atomic connectivity (NMR).

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Molecular Framework

Expertise & Experience: The first step in our analysis is a rapid, non-destructive confirmation of the key functional groups using Fourier Transform Infrared (FTIR) spectroscopy. This technique provides a molecular "fingerprint" by detecting the vibrational frequencies of chemical bonds.[3][4] For a molecule like this compound, we are looking for the unmistakable signatures of the aldehyde and the fluorinated aromatic system.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample and no dilution.

  • Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample spectrum is then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).

Predicted IR Absorption Bands

The presence of strong, electron-withdrawing groups (F, OCF₃, CHO) on the aromatic ring will subtly influence the exact position of the absorption bands. However, the characteristic regions for each functional group are well-established.[5]

Table 2: Predicted Characteristic IR Bands

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale for Assignment
~3080-3030Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the benzene ring.
~2850 & ~2750Aldehyde C-H StretchWeak (Fermi Doublet)A highly diagnostic pair of peaks for the aldehyde C-H bond.
~1710-1690 Aldehyde C=O Stretch Strong, Sharp The most prominent peak in the spectrum, confirming the carbonyl group. Its position is slightly elevated due to the electron-withdrawing nature of the ring.
~1600, ~1480Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
~1250-1050 C-F and C-O-C Stretches Strong This region will contain strong, complex bands characteristic of the C-F bonds in the trifluoromethoxy group and the aryl C-F bond.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry serves as a crucial validation step, providing the exact molecular weight and, through fragmentation patterns, corroborating the structural features identified by IR. The fragmentation pathways are logical and predictable based on the stability of the resulting ions.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: The sample (1 µL of a 100 ppm solution in dichloromethane) is injected into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., HP-5MS).

  • Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized using a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and their mass-to-charge ratio (m/z) is detected.

Predicted Fragmentation Pathway

The molecular ion ([M]⁺˙) is expected at m/z 208 , corresponding to the molecular formula C₈H₄F₄O₂. Aromatic aldehydes are known to undergo characteristic fragmentation, primarily involving the loss of the hydrogen or the entire formyl group.[6][7]

fragmentation M [M]⁺˙ m/z = 208 M_minus_H [M-H]⁺ m/z = 207 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 179 M->M_minus_CHO - •CHO M_minus_CF3 [M-CF3]⁺ m/z = 139 M->M_minus_CF3 - •CF3 M_minus_CO [M-CO]⁺˙ m/z = 180 M_minus_H->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Table 3: Predicted Key Mass Fragments

m/z (Mass-to-Charge)Proposed Fragment IonNeutral LossSignificance
208 [C₈H₄F₄O₂]⁺˙ -Molecular Ion ([M]⁺˙)
207[M-H]⁺•HLoss of the aldehydic hydrogen, a common fragmentation for aldehydes.[8]
179[M-CHO]⁺•CHOα-cleavage resulting in the loss of the formyl radical.[8]
139[M-CF₃]⁺•CF₃Loss of the trifluoromethyl radical from the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR is the cornerstone of structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the precise location of the fluorine substituents.[9][10] The large chemical shift range and high sensitivity of ¹⁹F NMR make it an especially powerful tool for analyzing fluorinated molecules.[11]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 15-20 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR: A standard proton NMR spectrum is acquired at 400 MHz.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired at 101 MHz.

  • ¹⁹F NMR: A proton-decoupled ¹⁹F spectrum is acquired at 376 MHz, using an external reference standard like CFCl₃ (δ 0.0 ppm).

¹H NMR Spectral Analysis

The electron-withdrawing effects of the aldehyde, fluorine, and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield.[12][13] The splitting patterns are key to assigning each proton.

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton (see diagram)Predicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H7 (CHO) ~10.3 s-The aldehyde proton is highly deshielded and typically appears as a singlet.
H6~7.8-7.9dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0Ortho to the aldehyde and meta to the fluorine atom.
H3~7.5-7.6ddd³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5Ortho to the fluorine, meta to the aldehyde and trifluoromethoxy group.
H4~7.3-7.4td³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.5Meta to both the fluorine and trifluoromethoxy group.

Note: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets, td=triplet of doublets.

¹³C NMR Spectral Analysis

The ¹³C spectrum is vital for confirming the carbon backbone. A key feature will be the carbon-fluorine couplings, which split the signals of carbons near fluorine atoms.[14]

Table 5: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon (see diagram)Predicted δ (ppm)Multiplicity (due to C-F coupling)Rationale
C7 (CHO) ~188-190 dThe highly deshielded aldehyde carbon, likely showing a small doublet from coupling to H6.
C5~165d (¹J(C-F) ≈ 255 Hz)Carbon directly bonded to fluorine shows a large one-bond coupling constant.
C2~148q (²J(C-F) ≈ 2 Hz)Carbon attached to the OCF₃ group, deshielded and shows a small quartet due to coupling with the CF₃ group.
C1~135dThe ipso-carbon of the aldehyde group.
C4~128d (²J(C-F) ≈ 25 Hz)Ortho to the fluorine-bearing carbon, showing a significant two-bond coupling.
C6~125d (³J(C-F) ≈ 8 Hz)Meta to the fluorine, showing a smaller three-bond coupling.
C3~118d (²J(C-F) ≈ 22 Hz)Ortho to the fluorine-bearing carbon.
C8 (CF₃) ~120 q (¹J(C-F) ≈ 260 Hz) The carbon of the trifluoromethoxy group, split into a characteristic quartet by the three fluorine atoms.[15]
¹⁹F NMR Spectral Analysis

¹⁹F NMR provides direct confirmation of the two different fluorine environments in the molecule. The chemical shifts are highly sensitive to the electronic environment.[16][17]

Table 6: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Ref: CFCl₃)

Fluorine AtomsPredicted δ (ppm)MultiplicityRationale
-OCF₃ ~ -58 to -60 sThe three equivalent fluorines of the trifluoromethoxy group typically appear as a singlet in this region.[18]
Ar-F ~ -105 to -115 mThe single fluorine on the aromatic ring will be coupled to the ortho (H4, H6) and meta (H3) protons, resulting in a complex multiplet.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is a textbook example of the power of a coordinated analytical approach.

  • FTIR immediately confirms the presence of the critical aldehyde functional group and the heavily substituted aromatic ring.

  • Mass Spectrometry provides the definitive molecular weight (208.11 g/mol ) and a fragmentation pattern consistent with an aromatic aldehyde structure.

  • NMR Spectroscopy provides the final, irrefutable proof. ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon skeleton and the presence of two distinct fluorinated carbons (C5 and C8), and ¹⁹F NMR directly observes the two unique fluorine environments (-OCF₃ and Ar-F).

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.

5-Fluoro-2-(trifluoromethoxy)benzaldehyde[1] is a key building block in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the presence of three key functional handles: the reactive aldehyde, which can be readily transformed into a variety of other functional groups; the fluoro substituent, which can influence electronic properties and metabolic stability; and the trifluoromethoxy group, which imparts its own unique set of advantageous properties. This guide provides an in-depth exploration of viable synthetic routes to this important intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Route 1: Directed Ortho-Metalation of 4-Fluoro-1-(trifluoromethoxy)benzene

This approach represents a highly efficient and atom-economical pathway to the target molecule, leveraging the directing ability of the trifluoromethoxy group to achieve regioselective formylation.

Strategic Overview

The core of this strategy lies in the principle of directed ortho-metalation (DoM)[2][3][4][5][6]. A strong organolithium base is used to deprotonate the aromatic ring at the position ortho to a directing metalation group (DMG). In the case of 4-fluoro-1-(trifluoromethoxy)benzene, the trifluoromethoxy group is anticipated to be the more powerful DMG compared to the fluoro substituent, thus directing lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality[7][8][9].

Reaction Scheme

Route 1: Directed Ortho-Metalation start 4-Fluoro-1-(trifluoromethoxy)benzene intermediate Ortho-lithiated Intermediate start->intermediate 1. s-BuLi, TMEDA, THF, -78 °C 2. DMF product This compound intermediate->product Aqueous Workup

Caption: Synthetic pathway via directed ortho-metalation.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-1-(trifluoromethoxy)benzene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.2 equivalents) to the cooled THF. Subsequently, add s-BuLi (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition of Starting Material: Add a solution of 4-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another hour.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Mechanistic Considerations

The trifluoromethoxy group, with its Lewis basic oxygen atom, coordinates to the lithium ion of the s-BuLi/TMEDA complex. This coordination brings the bulky base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. The subsequent nucleophilic attack of the aryllithium on the electrophilic carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during aqueous work-up, yields the desired aldehyde.

ReagentMolar RatioPurpose
4-Fluoro-1-(trifluoromethoxy)benzene1.0Starting material
s-BuLi1.2Strong base for lithiation
TMEDA1.2Chelating agent to increase basicity of s-BuLi
DMF1.5Formylating agent

Expected Outcome: Based on analogous reactions, this route is expected to provide the target compound in moderate to good yields, with the primary challenge being the optimization of the lithiation conditions to ensure high regioselectivity.

Route 2: Grignard-based Formylation of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

This classical approach involves the formation of a Grignard reagent from a brominated precursor, followed by formylation. While requiring an additional step to prepare the starting material, this method is often robust and reliable.

Strategic Overview

The synthesis begins with the preparation of 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene. A plausible route to this intermediate involves a multi-step sequence starting from a suitable amino-trifluoromethoxy benzene derivative, proceeding through diazotization, Sandmeyer reaction for bromination, reduction, another diazotization, and a Schiemann reaction for fluorination[10]. Once the brominated precursor is obtained, it is converted to the corresponding Grignard reagent using magnesium metal. This organometallic species is then reacted with DMF to furnish the target aldehyde[11].

Reaction Scheme

Route 2: Grignard-based Formylation start 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene intermediate Grignard Reagent start->intermediate Mg, THF, I₂ (cat.) product This compound intermediate->product 1. DMF 2. Aqueous Workup

Caption: Synthetic pathway via Grignard reaction and formylation.

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene (Conceptual)

Part B: Grignard Reaction and Formylation

Materials:

  • 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.

  • Formylation: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of anhydrous DMF (1.5 equivalents) in THF dropwise, keeping the internal temperature below -70 °C. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Mechanistic Considerations

The reaction proceeds via the formation of an organomagnesium halide (Grignard reagent). This highly nucleophilic species attacks the carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable until the acidic work-up, which hydrolyzes it to the final aldehyde product. The use of strictly anhydrous conditions is critical, as any moisture will quench the Grignard reagent[12].

ParameterValueRationale
Reaction Temperature (Grignard Formation)Room Temperature to RefluxTo initiate and sustain the reaction
Reaction Temperature (Formylation)-78 °C to Room TemperatureTo control the reactivity of the Grignard reagent with DMF
Typical Yield (Formylation Step)60-75% (estimated)Based on similar formylation reactions of aryl Grignards

Route 3: Oxidation of 5-Fluoro-2-(trifluoromethoxy)benzyl Alcohol

This two-step route offers an alternative by first constructing the carbon skeleton with a hydroxymethyl group, followed by a selective oxidation to the aldehyde.

Strategic Overview

The synthesis of the precursor, 5-fluoro-2-(trifluoromethoxy)benzyl alcohol, would likely be achieved using the organometallic intermediates from either Route 1 or Route 2. Instead of quenching with DMF, the reaction would be quenched with formaldehyde or a formaldehyde equivalent. The resulting benzyl alcohol is then oxidized to the desired benzaldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a mild and selective option for benzylic alcohols[13].

Reaction Scheme

Route 3: Oxidation of Benzyl Alcohol start Organometallic Intermediate (from Route 1 or 2) intermediate 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol start->intermediate 1. Formaldehyde 2. Aqueous Workup product This compound intermediate->product MnO₂, Dichloromethane

Caption: Synthetic pathway via benzyl alcohol formation and subsequent oxidation.

Detailed Experimental Protocol (Oxidation Step)

Materials:

  • 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 5-fluoro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in dichloromethane (20 volumes), add activated manganese dioxide (10 equivalents).

  • Oxidation: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to a couple of days depending on the activity of the MnO₂.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if necessary.

Mechanistic Considerations

The oxidation of benzyl alcohols with MnO₂ is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the oxidant. The reaction is generally selective for benzylic and allylic alcohols, with minimal over-oxidation to the carboxylic acid.

OxidantStoichiometryAdvantages
Manganese Dioxide (MnO₂)Large excess (5-10 eq.)Mild conditions, high selectivity for benzylic alcohols, simple work-up
Pyridinium Chlorochromate (PCC)1.5-2.0 eq.Reliable and efficient, but chromium-based
Platinum on Carbon (Pt/C) with O₂Catalytic"Green" oxidation, but may require elevated temperature/pressure[14]

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The directed ortho-metalation of 4-fluoro-1-(trifluoromethoxy)benzene offers the most direct and atom-economical route, contingent on achieving high regioselectivity. The Grignard-based formylation of a brominated precursor provides a more traditional and robust, albeit longer, alternative. Finally, the oxidation of the corresponding benzyl alcohol presents a viable two-step approach with a wide range of available oxidation methodologies. The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, scalability, and desired purity of the final product. Each of these routes provides a solid foundation for the synthesis of this valuable fluorinated building block for application in drug discovery and development.

References

5-Fluoro-2-(trifluoromethoxy)benzaldehyde spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic and

Analytical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Abstract

This compound is a vital building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts distinct electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials.[1][2] This guide provides an in-depth analysis of the spectral data for this compound, offering a foundational reference for researchers and developers. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the unambiguous identification and characterization of this compound.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] this compound (Molecular Formula: C₈H₄F₄O₂, Molecular Weight: 208.11 g/mol ) is an exemplar of this strategy, providing a reactive aldehyde functionality for further synthetic elaboration.[3] Understanding its spectroscopic signature is the first critical step in any research and development workflow. This guide explains the causality behind the observed spectral features, grounded in the principles of structural chemistry and analytical science.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectral analysis.

M [M]⁺ m/z = 208 M_minus_1 [M-H]⁺ m/z = 207 M->M_minus_1 - H• M_minus_CHO [M-CHO]⁺ m/z = 179 M->M_minus_CHO - CHO• M_minus_CF3 [M-CF3]⁺ m/z = 125 M->M_minus_CF3 - CF3•

References

A Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for designing molecules with enhanced efficacy, metabolic stability, and bioavailability.[1][2] 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a key building block that exemplifies this strategy. Its unique constellation of a reactive aldehyde, a ring-activating fluorine atom, and a lipophilic, metabolically robust trifluoromethoxy group makes it a valuable intermediate in the synthesis of complex target molecules.[3]

However, the successful transition of a molecule from a blueprint to a viable product hinges on a thorough understanding of its fundamental physical properties, chief among them being solubility. The solubility of a starting material or intermediate dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a robust experimental protocol for its determination, and presents a predictive profile in common organic solvents to empower researchers in their process development and optimization efforts.

Molecular Architecture: Implications for Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure. A systematic analysis of its constituent parts provides a strong foundation for predicting its interactions with various solvents.

  • Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity due to the electronegative oxygen atom, creating a dipole moment. While it can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, limiting its ability to form strong hydrogen bonds with protic solvents compared to alcohols or carboxylic acids.

  • Fluorine Substituent (-F): The fluorine atom at the 5-position is highly electronegative. Its primary influence is electronic, withdrawing electron density from the aromatic ring. While a C-F bond is polar, the small size of fluorine and its single point of attachment mean its overall contribution to increasing solubility in polar solvents is modest compared to its electronic impact.[2]

  • Trifluoromethoxy Group (-OCF₃): This is arguably the most influential substituent in determining the compound's solubility profile. The -OCF₃ group is known to be highly lipophilic, significantly more so than a simple methoxy group.[1][4] This property strongly enhances the molecule's affinity for non-polar, lipophilic environments and is a key reason for its use in designing molecules that can cross biological membranes.[1] The electron-withdrawing nature of the three fluorine atoms also reduces the ability of the oxygen to act as a hydrogen bond acceptor.[4]

Collectively, these features create a molecule that is predominantly lipophilic and moderately polar, with limited hydrogen bonding capability. This profile suggests that the compound will exhibit favorable solubility in a range of non-polar and polar aprotic solvents, with potentially lower solubility in highly polar, protic solvents like water.

A Framework for Solubility Prediction: "Like Dissolves Like"

The foundational principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6] We can categorize solvents to predict their interaction with this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The large, lipophilic surface area of the benzaldehyde derivative, dominated by the aromatic ring and the -OCF₃ group, suggests strong favorable interactions and therefore high solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. They are effective at solvating polar functional groups like the aldehyde. Given the moderate polarity and high lipophilicity of our target molecule, it is expected to be highly soluble in this class of solvents, which can accommodate both its polar and non-polar regions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., O-H). While they can engage in dipole-dipole interactions and can accept a hydrogen bond from the aldehyde oxygen, the solute cannot donate a hydrogen bond back to the solvent's highly organized hydrogen-bonding network. Furthermore, the significant lipophilic character of the molecule will disrupt the solvent's structure. Consequently, solubility is expected to be moderate to low in these solvents.

Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable, empirical determination is essential for quantitative accuracy. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[7] It is a self-validating system designed to ensure that a true equilibrium is reached.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume or mass of a different organic solvent. The presence of undissolved solid is critical to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[7] The causality here is that equilibrium is a dynamic state; constant agitation ensures that the rate of dissolution equals the rate of precipitation, defining the true solubility limit.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath. This permits the excess, undissolved solid to settle, leaving a clear, saturated supernatant. For solvents with densities close to the solute, centrifugation may be required.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is crucial to avoid disturbing the solid phase. The use of a filtered syringe (e.g., with a 0.45 µm PTFE filter) is highly recommended to prevent the transfer of any particulate matter.

  • Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument to be used.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[7] Calibration with known standards is a self-validating step that ensures the accuracy of the final measurement.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant T (e.g., 24-72h) A->B Achieve Equilibrium C Settle or centrifuge to separate solid B->C Isolate Saturated Solution D Withdraw aliquot of clear supernatant C->D Sample E Dilute sample (known factor) D->E F Analyze concentration (e.g., HPLC, NMR) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Isothermal shake-flask experimental workflow.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a selection of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar HexaneHigh Strong van der Waals interactions with the lipophilic solute.
TolueneVery High π-stacking interactions between aromatic rings enhance solubility.
Polar Aprotic Dichloromethane (DCM)Very High Effectively solvates both polar and non-polar regions.
Ethyl AcetateVery High Good balance of polarity and lipophilicity.
AcetoneVery High Strong dipole moment effectively solvates the aldehyde group.
Acetonitrile (MeCN)High Polar nature accommodates the aldehyde, but less effective for the lipophilic parts.
Tetrahydrofuran (THF)Very High Excellent solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)High Highly polar; may be less favorable for the lipophilic -OCF₃ group.
Polar Protic MethanolModerate Can act as a hydrogen bond acceptor but solute cannot donate H-bonds.
EthanolModerate Slightly less polar than methanol, may slightly improve solubility.
WaterVery Low / Insoluble Highly organized H-bond network is disrupted by the large lipophilic molecule.

Conclusion

This compound is a molecule dominated by lipophilic character, imparted primarily by its aromatic system and the potent trifluoromethoxy group. This structure predicts high solubility in non-polar and polar aprotic solvents and limited solubility in polar protic solvents. This understanding is critical for its practical application, guiding the selection of appropriate solvents for chemical synthesis, purification, and formulation. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform empirical solubility testing using standardized protocols to obtain the quantitative data necessary for scalable and reproducible scientific outcomes.

References

A Comprehensive Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Key Fluorinated Building Block in Modern Chemistry

Introduction

5-Fluoro-2-(trifluoromethoxy)benzaldehyde, with CAS Number 1092460-81-5, is a highly functionalized aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety.[1][4][5][6] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling, synthetic and purification strategies, and its burgeoning applications in research and development. The strategic placement of the fluoro and trifluoromethoxy groups makes this compound a valuable building block for creating complex molecules with enhanced biological activity and tailored properties.[1]

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers, catering to the needs of both academic research and industrial-scale synthesis. The compound is typically offered in research quantities, with purities generally exceeding 97%. Below is a summary of representative commercial sources.

SupplierProduct NumberPurityAvailable Quantities
BiosynthSTB46081>97%Custom quantities available upon request.[7]
Amerigo Scientific-High QualityInquire for details.
Aladdin Scientific-≥97%1g and other sizes available.[8]
Apollo Scientific LtdAPO42849912697%Inquire for details.
BIOFOUNT--Inquire for details, NMR, COA, HPLC, and MSDS available for download.[9]
MySkinRecipes#187895≥98%Inquire for details.[3]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Spectroscopic Data

Understanding the chemical and physical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1092460-81-5[7]
Molecular Formula C₈H₄F₄O₂[7]
Molecular Weight 208.11 g/mol [7]
Appearance Colorless to light yellow/orange clear liquid[2]
Purity Typically ≥97% (GC)[2]
Boiling Point 176 °C (lit.)[10]
Density 1.36 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.452 (lit.)[10]
SMILES C1=CC(=C(C=C1F)C=O)OC(F)(F)F[7]
InChI Key DLJQIFHQYJCQHB-UHFFFAOYSA-N
Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehydic proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The aldehydic proton will appear as a singlet or a finely split multiplet in the downfield region (around 10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be observed in the highly deshielded region (around 190 ppm). The carbon atoms attached to the fluorine and trifluoromethoxy groups will show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR will display two signals: one for the aromatic fluorine and another for the trifluoromethoxy group, with the latter likely appearing as a singlet.

FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-F and C-O stretching bands will be present in the fingerprint region (typically 1300-1000 cm⁻¹).[11][12]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ). Fragmentation patterns will likely involve the loss of the formyl group and other characteristic fragments.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, information from suppliers and related compounds indicates the following:

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[10]

Synthesis and Purification Strategies

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organofluorine chemistry. A common approach for introducing a trifluoromethoxy group involves the reaction of a corresponding phenol with a trifluoromethylating agent. The aldehyde functionality can be introduced via formylation of a suitable precursor or oxidation of a benzyl alcohol.

A potential synthetic pathway is illustrated below:

G A 4-Fluoro-2-nitrophenol B 1-Fluoro-4-(trifluoromethoxy)-2-nitrobenzene A->B Trifluoromethylation (e.g., CF3I, Cu) C 4-Fluoro-2-(trifluoromethoxy)aniline B->C Reduction (e.g., Fe, HCl) D 4-Fluoro-2-(trifluoromethoxy)benzenediazonium salt C->D Diazotization (NaNO2, HCl) E 5-Fluoro-2-(trifluoromethoxy)benzonitrile D->E Sandmeyer Reaction (CuCN) F This compound E->F Reduction (e.g., DIBAL-H)

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Illustrative)

Step 1: Trifluoromethylation of 4-Fluoro-2-nitrophenol. In a suitable reaction vessel, 4-fluoro-2-nitrophenol is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide in the presence of a copper catalyst, to yield 1-fluoro-4-(trifluoromethoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group. The nitro group of 1-fluoro-4-(trifluoromethoxy)-2-nitrobenzene is reduced to an amine using standard conditions, for example, iron powder in the presence of hydrochloric acid, to afford 4-fluoro-2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer Reaction. The resulting aniline is diazotized with sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group, yielding 5-fluoro-2-(trifluoromethoxy)benzonitrile.

Step 4: Reduction of the Nitrile. The final step involves the reduction of the nitrile to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Purification

Purification of the final product and intermediates can be achieved using standard laboratory techniques. Column chromatography on silica gel is a common method for purifying benzaldehyde derivatives.[15] An alternative purification method for aldehydes involves the formation of a bisulfite adduct, which can be separated and then hydrolyzed back to the pure aldehyde.[16] Distillation under reduced pressure can also be employed for liquid aldehydes.[17]

Applications in Research and Drug Development

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][4][5][6] The trifluoromethoxy group, in particular, is highly lipophilic and can significantly influence the pharmacokinetic profile of a molecule.[1][4]

This compound serves as a valuable building block for the synthesis of a wide range of biologically active compounds. Its aldehyde functionality provides a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems.

G A This compound B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Novel Amine Derivatives B->E F Stilbene and Alkene Analogs C->F G Heterocyclic Scaffolds (e.g., Quinolines, Imidazoles) D->G H Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Modulators) E->H F->H G->H

Caption: Key synthetic transformations and applications of this compound in drug discovery.

The presence of the fluorine atom at the 5-position can further modulate the electronic properties of the aromatic ring and provide an additional site for interaction with biological targets. This unique combination of functional groups makes this compound an attractive starting material for the discovery of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[1][2]

Conclusion

This compound is a commercially available and highly valuable building block for chemical synthesis. Its unique fluorine-containing substitution pattern offers significant advantages in the design and development of novel molecules with enhanced properties, particularly in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its procurement, properties, handling, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of the reactivity and applications of this versatile compound is expected to lead to further innovations in various fields of chemistry.

References

An In-Depth Technical Guide on the Safe Handling of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its role in creating fluorinated active ingredients that often exhibit enhanced metabolic stability and bioavailability.[1] The presence of both fluoro and trifluoromethoxy groups significantly influences its reactivity and introduces specific handling requirements. This guide provides a comprehensive overview of the safety protocols, physical and chemical properties, and emergency procedures necessary for the safe handling of this compound in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to mitigate risks and ensure a safe working environment.

Introduction: Understanding the Compound's Profile

The unique arrangement of electron-withdrawing groups on the benzaldehyde ring system makes this compound a valuable building block in organic synthesis.[1] However, these same structural features necessitate a thorough understanding of its potential hazards. This document moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, causality-driven explanation for the recommended protocols. By understanding the "why" behind each safety measure, laboratory personnel can develop a more intuitive and robust safety mindset.

The aldehyde functionality allows for a variety of chemical transformations, while the fluorinated substituents enhance the electrophilicity of the aromatic ring and can influence the pharmacokinetic properties of downstream compounds.[1][2] It is this very reactivity that demands careful and informed handling.

Core Chemical Identity

To effectively handle any chemical, a precise understanding of its identity is paramount.

PropertyValueSource
Chemical Name This compound-
CAS Number 90381-08-1[1]
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
Synonyms Not commonly available-

Hazard Identification and Risk Assessment

While specific GHS classifications for this compound are not universally available, we can infer its likely hazard profile by examining closely related fluorinated benzaldehydes. This comparative analysis forms the basis of our risk assessment, ensuring a conservative and safety-first approach.

GHS Hazard Classification (Inferred)

The following classifications are based on data from structurally similar compounds such as 2-Fluoro-5-(trifluoromethyl)benzaldehyde and other benzaldehyde derivatives.[3][4][5]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)GHS07WarningH335: May cause respiratory irritation
Combustible LiquidCategory 4NoneWarningH227: Combustible liquid

Causality: The aldehyde group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation. The presence of fluorine atoms can enhance the reactivity of the aldehyde and its ability to penetrate the skin, exacerbating irritation.[6] Inhalation of vapors can irritate the mucous membranes of the respiratory tract.

Physical and Chemical Properties

Understanding the physical state and properties is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 189°C[1]
Density 1.383 g/mL[1]
Flash Point 63°C (145.4°F) - Closed Cup (for a similar compound)

The relatively high boiling point suggests that while it is a liquid at room temperature, it is not highly volatile. However, the combustible nature, indicated by the flash point of a similar compound, requires that it be kept away from heat, sparks, and open flames.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

The first line of defense is to minimize exposure through physical barriers and ventilation.

  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4][8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls and safe work practices but is critical for protecting the user from direct contact.[11][12]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes that can cause serious eye irritation.[10][13]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.Provides a barrier against skin contact which can cause irritation.[6][13][14] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[15]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental splashes and prevents contamination of personal clothing.[13]
Respiratory Protection Generally not required when using a fume hood. If engineering controls fail or for spill cleanup, a respirator may be necessary.Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.[12][13]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and strong bases, as these can trigger vigorous or exothermic reactions.[10]

  • Prevent Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.[16]

  • Air Sensitivity: Some related benzaldehydes are air-sensitive.[17] While specific data for this compound is lacking, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.

  • Hygiene: Wash hands thoroughly after handling.[3][4][18] Do not eat, drink, or smoke in the laboratory.[4][18]

Storage
  • Container: Keep the container tightly closed.[4][9]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][9][18] Recommended storage is at room temperature in a dry place.[1]

  • Segregation: Store away from incompatible materials.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures before beginning work.

First-Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10][18][19]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention if irritation develops or persists.[3][18]
Eye Contact Immediately rinse cautiously with water for several minutes.[3][18][19] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][10][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][18][19][20]
Accidental Release Measures
  • Small Spills:

    • Evacuate unnecessary personnel.[18][19]

    • Ensure adequate ventilation and wear appropriate PPE.[8]

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[4][16][18]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[18]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Collection: All waste containing this compound must be collected in a clearly labeled, compatible, and sealed container.[6]

  • Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal plant.[3][4][9] Do not dispose of down the drain.[8][20][21]

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its potential hazards, primarily related to irritation and combustibility, are significant but manageable. By integrating a deep understanding of the compound's properties with rigorous adherence to engineering controls, correct use of PPE, and established safe handling protocols, researchers can confidently and safely utilize this reagent. The principles outlined in this guide—grounded in causality and validated by authoritative sources—provide the framework for a robust safety culture that protects both the individual scientist and the broader research community.

References

Methodological & Application

The Strategic deployment of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the judicious selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the myriad of available building blocks, fluorinated benzaldehydes have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of the application of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde , a versatile intermediate poised to address some of the most pressing challenges in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, offers a powerful combination for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the compound's utility but also actionable, field-proven protocols for its application in the synthesis of bioactive molecules. We will delve into the rationale behind its use, explore its role in the construction of key pharmacophores, and provide step-by-step methodologies for its chemical transformation.

The Significance of Fluorine and Trifluoromethoxy Moieties in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethoxy group (-OCF3), in particular, has gained considerable attention for its ability to significantly increase lipophilicity while also improving metabolic stability. This is a crucial advantage in drug design, as it can lead to improved cell permeability and overall efficacy.

The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde ring of this compound provides a unique electronic and steric profile. The electron-withdrawing nature of these substituents enhances the reactivity of the aldehyde group, making it a versatile handle for a variety of chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.

PropertyValue
CAS Number 1092460-81-5[1]
Molecular Formula C8H4F4O2[1]
Molecular Weight 208.11 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Application in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The aldehyde functionality serves as a key electrophilic partner in various cyclization and condensation reactions.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are found in a number of approved drugs and are known to exhibit a broad spectrum of biological activities. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can be used to introduce the substituted phenyl moiety into the pyrazole ring system.

G A This compound C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., Acetylacetone) B->C D α,β-Unsaturated Ketone C->D F Cyclocondensation D->F E Hydrazine derivative E->F G Substituted Pyrazole F->G

Caption: Synthesis of substituted pyrazoles.

Synthesis of Quinolines and Related Fused Heterocycles

The quinoline scaffold is another important pharmacophore found in numerous antibacterial, anticancer, and anti-inflammatory agents. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While this compound itself is not an ortho-aminoaryl aldehyde, it can be readily converted to derivatives that can participate in such cyclizations.

Key Synthetic Transformations and Protocols

The aldehyde functionality of this compound makes it amenable to a variety of synthetic transformations. The following protocols provide detailed, step-by-step procedures for some of the most common and useful reactions.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound. This reaction is widely used in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in drug discovery.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and active methylene compound in ethanol B Add catalytic piperidine A->B C Stir at room temperature B->C D Monitor by TLC C->D E Precipitation or solvent removal D->E F Filtration and washing or column chromatography E->F

Caption: Knoevenagel condensation workflow.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (or other suitable reducing agent)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the amine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup and Purification A Dissolve this compound and amine in DCE B Stir at room temperature A->B C Add sodium triacetoxyborohydride B->C D Monitor by TLC C->D E Quench with NaHCO3 and extract D->E F Dry, concentrate, and purify by column chromatography E->F

References

Application Notes: 5-Fluoro-2-(trifluoromethoxy)benzaldehyde as a Strategic Building Block in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Crop Protection

The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1] Fluorine, being the most electronegative element, and fluorinated moieties like the trifluoromethoxy (-OCF3) group, impart a unique combination of physicochemical properties that can dramatically enhance a molecule's performance. These properties include increased metabolic stability due to the strength of the C-F bond, modulated lipophilicity for improved transport across biological membranes, and altered electronic characteristics that can lead to stronger binding affinity with target enzymes or receptors.[2]

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde designed to leverage these benefits. The presence of both a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position creates a powerful synthon for building complex heterocyclic structures. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including condensations, reductive aminations, and cycloadditions, making this molecule a valuable starting point for the discovery of next-generation herbicides, fungicides, and insecticides.[3][4] This guide provides an in-depth look at the properties of this building block and its application in the synthesis of novel agrochemicals.

Physicochemical Properties of Fluorinated Benzaldehydes

Understanding the physical and chemical properties of a starting material is critical for reaction design and process optimization. While specific experimental data for this compound is not widely published, the properties of its close structural isomer, 5-Fluoro-2-(trifluoromethyl)benzaldehyde , provide a reliable reference point. The substitution of a -CF3 group with a -OCF3 group is expected to slightly increase the molecular weight and may influence boiling point and density, but the overall characteristics remain comparable.

PropertyValue (for 5-Fluoro-2-(trifluoromethyl)benzaldehyde)Reference
CAS Number 90381-08-1[4]
Molecular Formula C₈H₄F₄O[4]
Molecular Weight 192.11 g/mol [4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 189 °C[4]
Density 1.383 g/mL[4]
Purity ≥98%[4]
Storage Store at room temperature in a dry, well-ventilated place.[4]

Application in Agrochemical Synthesis: An Illustrative Protocol

The aldehyde functionality of this compound makes it an ideal substrate for condensation reactions, which are fundamental for building the core scaffolds of many active agrochemicals.[6] While specific synthesis routes for commercial pesticides starting from this exact molecule are proprietary, we can demonstrate its utility through a representative Claisen-Schmidt condensation to form a chalcone derivative. Chalcones are well-established precursors for a variety of biologically active heterocyclic compounds, including fungicides and insecticides.[7][8][9]

Protocol: Synthesis of a Fluorinated Chalcone Derivative

This protocol details the base-catalyzed condensation of this compound with acetophenone to yield (E)-1-phenyl-3-(5-fluoro-2-(trifluoromethoxy)phenyl)prop-2-en-1-one.

Objective: To demonstrate a key carbon-carbon bond-forming reaction utilizing the aldehyde functionality of the title building block.

Materials:

  • This compound (1 equivalent)

  • Acetophenone (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol (Reagent Grade)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol. Stir the mixture until all solids are dissolved.

    • Causality: Ethanol serves as a mutual solvent for both the polar and nonpolar reactants and is compatible with the base catalyst.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of NaOH. While vigorously stirring the ethanolic solution of reactants, add the NaOH solution dropwise. A color change and increase in temperature may be observed.

    • Causality: NaOH is a strong base that deprotonates the α-carbon of acetophenone, generating a nucleophilic enolate ion. This enolate is the key reactive species that attacks the electrophilic carbonyl carbon of the benzaldehyde.[10][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by TLC using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.[10]

    • Causality: TLC allows for rapid qualitative analysis to determine the point of maximum product formation and starting material consumption, preventing the formation of side products from prolonged reaction times.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Slowly acidify the mixture with dilute HCl until it reaches a pH of ~5-6. A solid precipitate of the crude chalcone should form.

    • Causality: The ice quenches the reaction by rapidly lowering the temperature. Acidification neutralizes the NaOH catalyst and protonates any remaining enolate, making the product less soluble in the aqueous phase and causing it to precipitate.[12]

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts.[12] The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure chalcone.

    • Causality: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps or biological testing.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product A This compound D Claisen-Schmidt Condensation A->D B Acetophenone B->D C Ethanol (Solvent) NaOH (Catalyst) Room Temperature C->D catalyze E Workup & Purification (Acidification, Filtration, Chromatography) D->E yields crude product F Fluorinated Chalcone Derivative E->F yields pure product

Workflow for the synthesis of a fluorinated chalcone.

Biological Significance and Mechanism of Action

The chalcone scaffold synthesized in the protocol is a privileged structure in agrochemical research. The specific substitution pattern derived from this compound is designed to enhance biological activity.

  • Fungicidal Activity: Many chalcones and their heterocyclic derivatives (e.g., isoxazoles, pyrazoles) act as fungicides by inhibiting crucial fungal enzymes.[7] For example, they can interfere with cellular respiration by targeting the succinate dehydrogenase (SDH) enzyme complex, a mechanism employed by a major class of commercial fungicides (SDHIs).[13] The high electronegativity of the fluorinated substituents can enhance the binding of the molecule to the active site of such enzymes.

  • Insecticidal Activity: Substituted benzaldehydes are precursors to a wide range of insecticides.[6] The resulting molecules can act on various targets within the insect nervous system. For instance, derivatives can be designed to modulate the function of receptors like the nicotinic acetylcholine receptor (nAChR), which is the target for neonicotinoid and mesoionic insecticides. The unique electronic profile of the 5-fluoro-2-(trifluoromethoxy)phenyl group can lead to novel binding modes, potentially overcoming existing resistance mechanisms.

G Start 5-Fluoro-2-(trifluoromethoxy) benzaldehyde Synth Multi-step Synthesis Start->Synth Building Block Lead Lead Compound (e.g., Chalcone, Isoxazole) Synth->Lead generates Target Biological Target (e.g., Fungal Enzyme, Insect Receptor) Lead->Target binds to / inhibits Effect Agrochemical Effect (Fungicidal / Insecticidal Activity) Target->Effect results in

From building block to biological effect.

Analytical Characterization

The identity and purity of the synthesized chalcone must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The successful formation of the chalcone is verified by the appearance of signals corresponding to the vinylic protons of the α,β-unsaturated system. ¹⁹F NMR is also crucial for confirming the integrity of the fluorine-containing groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, providing definitive proof of its identity.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the compound. By comparing the retention time of the product to that of the starting materials, one can ensure that the reaction has gone to completion and that the purification was successful. Purity is typically reported as a percentage based on peak area.

Conclusion

This compound represents a sophisticated building block for agrochemical synthesis. Its dual fluorine-containing moieties offer a powerful strategy for enhancing the metabolic stability, bioavailability, and target affinity of novel active ingredients. The versatile aldehyde functionality allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic transformations like the Claisen-Schmidt condensation. By providing access to novel chemical space, this and similar building blocks are instrumental in the development of next-generation crop protection agents that are more effective, require lower application rates, and can manage the growing challenge of pest resistance.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a versatile and highly functionalized aromatic aldehyde. The presence of both a fluorine atom and a trifluoromethoxy group imparts unique electronic properties and potential for enhanced metabolic stability and bioavailability in resulting molecular structures.[1] These characteristics make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug discovery.[2][3] This guide provides detailed application notes and robust protocols for the synthesis of several key heterocyclic families—pyrroles, furans, quinolines, tetrahydro-β-carbolines, and quinazolines—utilizing this compound as the common precursor. The methodologies presented are designed to be reproducible and scalable, with an emphasis on explaining the chemical principles behind each synthetic transformation.

PART 1: Synthesis of Pyrroles and Furans via Paal-Knorr Cyclization

The Paal-Knorr synthesis is a classic and reliable method for the formation of five-membered heterocycles like pyrroles and furans from 1,4-dicarbonyl compounds.[4][5] Our synthetic strategy commences with the construction of a suitable 1,4-dicarbonyl intermediate from this compound via the Stetter reaction.

Reaction Pathway: Stetter Reaction followed by Paal-Knorr Synthesis

reaction_pathway_1 start This compound dicarbonyl 1,4-Dicarbonyl Intermediate start->dicarbonyl Stetter Reaction (Thiazolium salt catalyst) pyrrole Substituted Pyrrole dicarbonyl->pyrrole Paal-Knorr Synthesis (Amine/Ammonia) furan Substituted Furan dicarbonyl->furan Paal-Knorr Synthesis (Acid catalyst)

Caption: Synthesis of pyrroles and furans from this compound.

Protocol 1.1: Stetter Reaction for the Synthesis of a 1,4-Dicarbonyl Compound

The Stetter reaction facilitates an umpolung of the aldehyde, rendering the carbonyl carbon nucleophilic through the formation of a Breslow intermediate with a thiazolium salt catalyst. This nucleophile then undergoes a conjugate addition to a Michael acceptor.

Materials:

  • This compound

  • Methyl vinyl ketone (or other suitable Michael acceptor)

  • Thiamine hydrochloride (Thiazolium salt precursor)

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiamine hydrochloride (0.1 eq).

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (0.1 eq) and stir the mixture for 15 minutes to generate the active thiazolium ylide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,4-dicarbonyl compound.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Paal-Knorr Pyrrole Synthesis

This protocol utilizes the 1,4-dicarbonyl compound synthesized in Protocol 1.1 and a primary amine or ammonia source to construct the pyrrole ring.[6]

Materials:

  • 1,4-Dicarbonyl intermediate (from Protocol 1.1)

  • Ammonium acetate or a primary amine (e.g., aniline, benzylamine)

  • Ethanol or acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl intermediate (1.0 eq) in ethanol or acetic acid.

  • Add ammonium acetate (2.0-5.0 eq) or the primary amine (1.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the substituted pyrrole.

Protocol 1.3: Paal-Knorr Furan Synthesis

The furan synthesis is achieved through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl intermediate.[7]

Materials:

  • 1,4-Dicarbonyl intermediate (from Protocol 1.1)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., sulfuric acid)

  • Toluene or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the 1,4-dicarbonyl intermediate (1.0 eq) and toluene.

  • Add a catalytic amount of p-TsOH (0.05-0.1 eq).

  • Heat the mixture to reflux, azeotropically removing water. Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the substituted furan.

PART 2: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] To utilize our starting material, we must first introduce an amino group at the ortho position to the aldehyde. This is achieved through a nitration-reduction sequence.

Reaction Pathway: Nitration, Reduction, and Friedländer Synthesis

reaction_pathway_2 start This compound nitro 2-Nitro-5-fluoro-6-(trifluoromethoxy)benzaldehyde start->nitro Nitration (HNO3/H2SO4) amino 2-Amino-5-fluoro-6-(trifluoromethoxy)benzaldehyde nitro->amino Reduction (e.g., Fe/HCl or SnCl2/HCl) quinoline Substituted Quinoline amino->quinoline Friedländer Synthesis (Ketone, Acid/Base catalyst)

Caption: Synthesis of quinolines via a nitration-reduction-cyclization sequence.

Protocol 2.1: Nitration of this compound

The electron-withdrawing nature of the aldehyde and trifluoromethoxy groups, and the ortho,para-directing effect of the fluorine will influence the regioselectivity of nitration. Careful control of reaction conditions is crucial.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

  • Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the benzaldehyde solution, maintaining the temperature below 10 °C.[9]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrobenzaldehyde.

  • Purify by column chromatography if necessary.

Protocol 2.2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, preserving the aldehyde functionality.[2][10]

Materials:

  • 2-Nitro-5-fluoro-6-(trifluoromethoxy)benzaldehyde (from Protocol 2.1)

  • Iron powder or Tin(II) chloride dihydrate

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure (using Iron):

  • In a round-bottom flask, suspend the nitrobenzaldehyde (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Basify the aqueous residue with sodium hydroxide solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 2-aminobenzaldehyde, which is often used immediately in the next step.

Protocol 2.3: Friedländer Quinoline Synthesis

The synthesized 2-aminobenzaldehyde is condensed with a ketone to form the quinoline ring.[11]

Materials:

  • 2-Amino-5-fluoro-6-(trifluoromethoxy)benzaldehyde (from Protocol 2.2)

  • A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)

  • Potassium hydroxide or p-toluenesulfonic acid

  • Ethanol

Procedure:

  • Dissolve the 2-aminobenzaldehyde (1.0 eq) and the ketone (1.1-1.5 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (for base-catalyzed reaction) or p-toluenesulfonic acid (for acid-catalyzed reaction).

  • Heat the reaction mixture to reflux for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.

PART 3: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. Our approach requires the synthesis of a tryptamine derivative from our starting aldehyde.

Reaction Pathway: Henry Reaction, Reduction, and Pictet-Spengler Cyclization

reaction_pathway_3 start This compound nitroalkene β-Nitrostyrene Derivative start->nitroalkene Henry Reaction (Nitromethane, Base) tryptamine Substituted Tryptamine nitroalkene->tryptamine Reduction (e.g., LiAlH4 or NaBH4/CuCl2) thbc Tetrahydro-β-carboline tryptamine->thbc Pictet-Spengler Reaction (Aldehyde/Ketone, Acid)

Caption: Synthesis of tetrahydro-β-carbolines from this compound.

Protocol 3.1: Henry Reaction to form a β-Nitrostyrene

The Henry reaction is a base-catalyzed condensation between an aldehyde and a nitroalkane.[12][13]

Materials:

  • This compound

  • Nitromethane

  • Ammonium acetate or another base

  • Acetic acid

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and nitromethane (3.0-5.0 eq).

  • Add ammonium acetate (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Pour the mixture into ice-water. The β-nitrostyrene product will often precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or another suitable solvent may be necessary for purification.

Protocol 3.2: Reduction of the β-Nitrostyrene to a Tryptamine Derivative

The nitroalkene is reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation.[14][15]

Materials:

  • β-Nitrostyrene derivative (from Protocol 3.1)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • To a suspension of LiAlH4 (3.0-4.0 eq) in anhydrous THF at 0 °C, add a solution of the β-nitrostyrene (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude tryptamine derivative. This can be purified by column chromatography or by conversion to its hydrochloride salt.

Protocol 3.3: Pictet-Spengler Reaction

The synthesized tryptamine derivative is cyclized with an aldehyde or ketone to form the tetrahydro-β-carboline ring system.

Materials:

  • Substituted tryptamine (from Protocol 3.2)

  • An aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Trifluoroacetic acid (TFA) or hydrochloric acid

  • Dichloromethane or another suitable solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tryptamine derivative (1.0 eq) in dichloromethane.

  • Add the aldehyde or ketone (1.1-1.5 eq).

  • Add trifluoroacetic acid (1.0-2.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

PART 4: Synthesis of Quinazolines

Quinazolines can be synthesized from 2-aminobenzaldehydes through condensation with various nitrogen-containing reagents. Using the 2-aminobenzaldehyde prepared in Protocol 2.2, we can access this important heterocyclic scaffold.

Reaction Pathway: Condensation and Cyclization

reaction_pathway_4 amino 2-Amino-5-fluoro-6-(trifluoromethoxy)benzaldehyde quinazoline Substituted Quinazoline amino->quinazoline Condensation with Amide/Urea/Thiourea (Oxidative conditions)

Caption: General scheme for the synthesis of quinazolines.

Protocol 4.1: Synthesis of Quinazolines from 2-Aminobenzaldehyde

This protocol describes a general method for the synthesis of quinazolines by reacting the 2-aminobenzaldehyde with an amide in the presence of an oxidant.

Materials:

  • 2-Amino-5-fluoro-6-(trifluoromethoxy)benzaldehyde (from Protocol 2.2)

  • An amide (e.g., formamide, acetamide) or urea/thiourea

  • Iodine or another suitable oxidant

  • Ammonium chloride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine the 2-aminobenzaldehyde (1.0 eq), the amide/urea/thiourea (1.5-2.0 eq), iodine (0.3 eq), and ammonium chloride (1.0 eq) in DMSO.

  • Seal the vial and heat the mixture at 100-120 °C for 8-16 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Thiamine hydrochloride: May cause eye irritation.[17][18][19][20]

  • Potassium tert-butoxide: Corrosive and flammable solid. Handle in a glove box or under an inert atmosphere. Reacts violently with water.

  • Nitrating mixture (HNO3/H2SO4): Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate acid-resistant PPE.

  • Lithium aluminum hydride (LiAlH4): Flammable solid that reacts violently with water and protic solvents. Handle strictly under anhydrous and inert conditions.

  • Ammonium acetate: Generally considered low hazard, but handle with standard laboratory precautions.[3][21][22][23]

  • p-Toluenesulfonic acid: Corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Nitromethane: Flammable liquid and toxic. Handle in a fume hood.

References

Application Note & Protocol: Reductive Amination of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reductive amination of 5-fluoro-2-(trifluoromethoxy)benzaldehyde, a key transformation for synthesizing substituted benzylamine derivatives of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven protocol utilizing sodium triacetoxyborohydride (STAB), and discuss essential aspects of product purification, characterization, and safety. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Significance of Reductive Amination and Fluorinated Motifs

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines in organic chemistry.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, offers a controlled and efficient alternative to direct alkylation of amines, which often suffers from over-alkylation.[3][4] The process involves the initial condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6][7]

The substrate of focus, this compound, incorporates two distinct fluorine-containing moieties: a fluoro group and a trifluoromethoxy group. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8] Consequently, fluorinated compounds are of significant interest in drug discovery and development.[9][10][11] The ability to controllably introduce amine functionality to this fluorinated scaffold via reductive amination opens avenues to a diverse range of novel chemical entities.

Mechanistic Insights: The "Why" Behind the Reaction

The reductive amination process can be dissected into two key stages: the formation of an imine (or iminium ion) and its subsequent reduction.[5][12]

  • Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][13]

  • Reduction: A selective reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the C=N double bond of the imine or iminium ion faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose.[14][15][16] Its mild nature and steric bulk render it less reactive towards aldehydes and ketones but highly effective for the reduction of the protonated imine (iminium ion).[17][18] The electron-withdrawing acetate groups on the boron atom temper its reducing power compared to sodium borohydride (NaBH₄).[15][16]

Reaction Mechanism Workflow

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Hemiaminal STAB Sodium Triacetoxyborohydride (STAB) Product Substituted Benzylamine STAB->Product Iminium Imine / Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product + STAB

Caption: Mechanism of Reductive Amination.

Experimental Protocol: A Step-by-Step Guide

This protocol details the reductive amination of this compound with a generic primary amine (e.g., benzylamine) as a representative example. The procedure can be adapted for other primary or secondary amines with minor modifications.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
This compoundC₈H₄F₄O₂208.111.0 g4.801.0
Primary Amine (e.g., Benzylamine)C₇H₉N107.150.57 g (0.58 mL)5.281.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.22 g5.761.2
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-20 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Detailed Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.80 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (20 mL). To this solution, add the primary amine (1.1 equiv., 5.28 mmol) dropwise at room temperature. Stir the mixture for 20-30 minutes. The formation of the imine may be monitored by thin-layer chromatography (TLC).

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2 equiv., 5.76 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).[19] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Workflow A 1. Dissolve Aldehyde in DCM B 2. Add Amine A->B C 3. Add STAB B->C D 4. Stir and Monitor C->D E 5. Quench with NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I I H->I Pure Product

Caption: Step-by-step experimental workflow.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel.[19] A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the resulting amine.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify characteristic peaks for the aromatic protons, the newly formed benzylic CH₂, and the fluorine-containing groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To observe the disappearance of the aldehyde C=O stretch and the appearance of N-H stretches (for primary amine products).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[20][22]

  • Handling of Reagents:

    • This compound: May cause skin and eye irritation. Avoid inhalation of vapors.[21][22]

    • Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle in a dry environment.

    • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide array of substituted benzylamines. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and reproducibly synthesize these valuable fluorinated compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for Condensation Reactions with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties.[1][2][3] The presence of fluorine, a trifluoromethyl group, or a trifluoromethoxy group can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a particularly valuable building block, combining the electronic effects of a fluorine atom and a trifluoromethoxy group to influence the reactivity of the aldehyde functionality.[4][5] This guide provides detailed experimental procedures for leveraging this versatile reagent in condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying rationale for key experimental choices. The aim is to provide a robust framework for the synthesis of novel chemical entities with therapeutic potential.

Core Principles of Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental transformations that unite two molecules, often with the elimination of a small molecule like water.[8] In the context of this compound, the electrophilic aldehyde carbon is the primary site of reaction, readily attacked by a nucleophile.

The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aromatic ring enhances the electrophilicity of the aldehyde, making it a highly reactive substrate for condensation reactions. This heightened reactivity allows for the efficient formation of α,β-unsaturated ketones (chalcones) and other important structural motifs under relatively mild conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][9][10] This protocol details the base-catalyzed reaction between this compound and a substituted acetophenone.

Reaction Scheme:

Claisen_Schmidt cluster_reagents Reagents R1 This compound P Fluorinated Chalcone R1->P R2 Substituted Acetophenone R2->P Catalyst NaOH or KOH Catalyst->P Solvent Ethanol Solvent->P Knoevenagel cluster_reagents Reagents R1 This compound P (E)-2-(5-fluoro-2-(trifluoromethoxy)benzylidene)malononitrile R1->P R2 Malononitrile R2->P Catalyst Piperidine or Ammonium Acetate Catalyst->P Solvent Ethanol or Toluene Solvent->P experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reactants Prepare Reactants & Solvents setup Set up Reaction Vessel prep_reactants->setup add_reactants Add Aldehyde & Ketone/Methylene Compound setup->add_reactants add_catalyst Add Catalyst Solution add_reactants->add_catalyst monitor Monitor by TLC add_catalyst->monitor quench Quench Reaction (e.g., with ice/acid) monitor->quench Reaction Complete filter Filter Crude Product quench->filter wash Wash with Cold Solvent filter->wash purify Recrystallize or Column Chromatography wash->purify characterize Characterize (NMR, MS, IR) purify->characterize final_product Pure Product characterize->final_product

References

Application Notes and Protocols for HPLC Analysis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, a critical intermediate in the synthesis of modern pharmaceuticals and agrochemicals. The protocol is designed for researchers, scientists, and drug development professionals requiring robust analytical control over reaction progress, purity assessment, and final product characterization. This document elucidates the causality behind the selection of chromatographic parameters and provides step-by-step protocols for both the primary analyte and the in-process monitoring of its common downstream reactions, such as Schiff base formation and reductive amination.

Introduction: The Significance of a Fluorinated Building Block

This compound is a highly valued aromatic aldehyde in medicinal and agricultural chemistry. The strategic incorporation of fluorine and a trifluoromethoxy group into the benzaldehyde scaffold imparts unique physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability[1]. These characteristics make it a sought-after precursor for developing novel therapeutic agents and advanced agrochemicals.

Given its role as a key starting material, a reliable and validated analytical method to monitor its purity and consumption during chemical transformations is paramount. High-Performance Liquid Chromatography (HPLC) offers the specificity, sensitivity, and reproducibility required for this purpose. This application note presents a reversed-phase HPLC (RP-HPLC) method, leveraging a C18 stationary phase, which is well-suited for the separation of aromatic and fluorinated organic compounds[2][3][4].

Foundational Principles of the HPLC Method

The developed method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation mechanism relies on the differential partitioning of the analyte and its related substances between the mobile and stationary phases.

Causality of Experimental Choices
  • Stationary Phase Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is particularly effective for retaining and separating aromatic compounds like benzaldehydes through hydrophobic interactions[4]. The fluorinated nature of this compound also lends itself to potential secondary interactions with fluorinated stationary phases, but a C18 column provides a robust and widely available starting point with excellent resolving power for both the starting material and its less polar reaction products[2][3].

  • Mobile Phase Composition (Acetonitrile and Water): A gradient elution using acetonitrile and water is employed to ensure adequate retention of the polar starting materials and efficient elution of the more lipophilic products that form during a reaction. Acetonitrile is chosen for its low viscosity, UV transparency, and excellent solvating power for a wide range of organic molecules.

  • UV Detection: The benzaldehyde moiety contains a chromophore that strongly absorbs UV light. Based on the UV absorption characteristics of structurally similar compounds like 5-Fluorouracil, which shows a maximum absorbance around 265 nm, a detection wavelength of 254 nm is selected[5][6]. This wavelength provides a good balance of sensitivity for both the aldehyde and its derivatives, which are expected to retain significant UV absorbance.

Core HPLC Protocol for this compound

This protocol details the validated HPLC method for the purity assessment and quantification of this compound.

Instrumentation and Materials
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or DAD
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Diluent Acetonitrile/Water (50:50, v/v)
Reference Standard This compound (≥98% purity)[1]
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 60 40
10.0 10 90
15.0 10 90
15.1 60 40

| 20.0 | 60 | 40 |

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: For purity analysis of the starting material, prepare a solution of approximately 100 µg/mL in the diluent. For reaction monitoring, withdraw an aliquot from the reaction mixture, quench if necessary, and dilute with the diluent to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

Application Protocol 1: Monitoring Schiff Base Formation

A common and synthetically useful reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines)[7][8][9]. This HPLC method can effectively monitor the consumption of the starting aldehyde and the formation of the imine product.

Representative Reaction: Synthesis of a Schiff Base

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Product Schiff Base (Imine) Aldehyde->Product Condensation Amine Primary Amine (e.g., Aniline) Amine->Product Solvent Ethanol Catalyst Catalytic Acetic Acid Water Water (byproduct) Product->Water Elimination

Caption: Workflow for a typical Schiff base synthesis.

HPLC Monitoring Protocol
  • Set up the Reaction: In a suitable flask, dissolve this compound and a primary amine (e.g., aniline) in ethanol with a catalytic amount of acetic acid.

  • Initial Sample (T=0): Immediately after all reagents are mixed, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench and Dilute: Quench the aliquot in 950 µL of the HPLC diluent (Acetonitrile/Water 50:50). This provides a 20x dilution and effectively stops the reaction.

  • Time-Point Sampling: Repeat the sampling procedure at regular intervals (e.g., 30, 60, 120 minutes) to track the reaction progress.

  • Analysis: Analyze the prepared samples using the core HPLC method described in Section 3. The starting aldehyde will have a specific retention time. The Schiff base product, being more nonpolar, will typically have a longer retention time under reversed-phase conditions.

  • Data Interpretation: Plot the peak area of the starting material and the product as a function of time to determine the reaction kinetics and endpoint.

Application Protocol 2: Monitoring Reductive Amination

Reductive amination is a powerful method to form amines from carbonyl compounds[10][11][12]. It typically involves the initial formation of a Schiff base (or iminium ion) in situ, which is then reduced to the corresponding amine.

Representative Reaction: Synthesis of a Secondary Amine

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Intermediate Imine/Iminium Ion (in situ) Aldehyde->Intermediate Condensation Amine Primary/Secondary Amine Amine->Intermediate Product Secondary/Tertiary Amine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow for a reductive amination reaction.

HPLC Monitoring Protocol
  • Set up the Reaction: Combine the aldehyde and amine in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Add Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

  • Sampling and Analysis: Follow the same sampling, quenching (if necessary, though dilution is often sufficient), and dilution procedure as described for the Schiff base reaction (Section 4.2).

  • Data Interpretation: Use the HPLC method to monitor the disappearance of the starting aldehyde peak and the appearance of the final amine product peak. The amine product will have different polarity and thus a distinct retention time compared to the aldehyde and the transient imine intermediate. The progress can be quantified by comparing peak areas to a standard curve or by relative peak area percentage.

Method Validation and System Suitability

For use in regulated environments, the HPLC method should be validated according to ICH guidelines[13]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 2: Typical System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of Peak Area | ≤ 2.0% (for n≥5 replicate injections) |

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust, specific, and reliable tool for the quantitative analysis of this compound. The protocols are directly applicable for the in-process monitoring of key synthetic transformations, such as Schiff base formation and reductive amination, enabling precise control over reaction kinetics and endpoint determination. This methodology serves as an essential component of quality control in the research, development, and manufacturing of high-value fluorinated compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging substrates such as 5-Fluoro-2-(trifluoromethoxy)benzaldehyde and its derivatives. The presence of both a fluorine and a trifluoromethoxy group presents unique electronic and steric challenges that require careful consideration of reaction parameters.

This resource offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common experimental hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide: Addressing Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Q1: My Suzuki coupling reaction with a this compound derivative is resulting in low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this class of substrate often stem from a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups activates the aryl halide for oxidative addition, which is generally favorable.[1] However, these groups also make the boronic acid partner more susceptible to side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the oxidative addition of the aryl halide and stabilize the active Pd(0) catalytic species.[5][6] Using a pre-catalyst, such as an XPhos Pd G3, can also ensure the efficient generation of the active catalyst.[7]

  • Base Selection: The base is critical for the transmetalation step, but an inappropriate choice can promote side reactions.[8]

    • Recommendation: For electron-deficient systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9][10] Cesium carbonate is particularly useful due to its higher solubility.[10]

  • Solvent System: The solvent must be anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst and lead to the homocoupling of the boronic acid.[1][11]

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water, are commonly used to dissolve both the organic substrates and the inorganic base.[10][12]

  • Reaction Temperature: While higher temperatures can overcome activation barriers, excessive heat can lead to catalyst decomposition and an increase in side reactions.[10]

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[6] Microwave irradiation can sometimes offer rapid and efficient heating, potentially improving yields and reducing reaction times.[2][10]

Issue 2: Significant Side Product Formation

Q2: I'm observing significant amounts of side products, particularly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?

A2: These are common side reactions, especially with electron-deficient boronic acids.[11]

  • Minimizing Homocoupling: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen.[1][5]

    • Recommendation: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents and maintaining the reaction under a positive pressure of an inert gas like argon or nitrogen.[10][11] Using a Pd(0) source such as Pd₂(dba)₃ can also help reduce homocoupling.[5]

  • Minimizing Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue with unstable boronic acids.[5]

    • Recommendation:

      • Use a Milder Base: If possible, switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[9]

      • Anhydrous Conditions: Using anhydrous conditions with a suitable base can help.[13]

      • More Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1][11] These reagents release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[11]

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[11]

Issue 3: Reaction Stalls or is Sluggish

Q3: My reaction starts but seems to stall before completion, even after an extended time. What could be the cause?

A3: A stalled reaction often points to catalyst deactivation or issues with reagent stability.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxidation.[10] Phosphine ligands are also susceptible to oxidation.[11]

    • Recommendation: Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[11] Additionally, confirm that your solvents are rigorously deoxygenated.

  • Reagent Degradation: As mentioned, electron-deficient boronic acids can be unstable.[11]

    • Recommendation: Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester.[1][11]

  • Steric Hindrance: The ortho-trifluoromethoxy group on your benzaldehyde derivative can create significant steric hindrance, slowing down the reaction.[3]

    • Recommendation: The use of bulky ligands is crucial here. Ligands like AntPhos have shown excellent reactivity in sterically demanding couplings.[14] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically hindered substrates.[15]

Frequently Asked Questions (FAQs)

Q1: How do the fluoro and trifluoromethoxy substituents specifically impact the Suzuki coupling reaction?

A1: Both the fluorine and trifluoromethoxy groups are strongly electron-withdrawing. This has a dual effect:

  • Positive Effect: It makes the aryl halide more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the palladium catalyst into the carbon-halogen bond.[1]

  • Negative Effect: The electron-withdrawing nature can destabilize the boronic acid partner, making it more prone to protodeboronation.[11] The ortho-trifluoromethoxy group also introduces considerable steric bulk, which can hinder the approach of the catalyst and slow down both the oxidative addition and the final reductive elimination step.[3][16]

Q2: What is the general reactivity trend for the halide leaving group in this type of substrate?

A2: The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[12][17] Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands and stronger bases.[17]

Q3: Can the aldehyde functional group on my substrate interfere with the reaction?

A3: Aldehyde groups are generally well-tolerated in Suzuki-Miyaura couplings.[4] However, under certain conditions, the aldehyde can coordinate to the palladium center, which might inhibit the reaction.[4][18] If you suspect this is an issue, careful selection of ligands and reaction conditions is crucial. Often, the use of robust catalyst systems designed for challenging substrates mitigates this potential problem.

Q4: Is it necessary to use aqueous conditions for the Suzuki coupling?

A4: While many Suzuki coupling reactions are performed in a biphasic mixture of an organic solvent and water, it is not always necessary. The role of water is often to help dissolve the inorganic base.[12] Anhydrous conditions can be employed, particularly if protodeboronation is a concern.[13] In such cases, bases like potassium phosphate (K₃PO₄) can be effective.

Data Presentation: Optimizing Reaction Components

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of a 5-Fluoro-2-(trifluoromethoxy)aryl halide. These are general guidelines, and empirical optimization for each specific substrate is recommended.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better stability and ensure efficient generation of the active Pd(0) species.[4][7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligandsEssential for overcoming steric hindrance and facilitating the oxidative addition of less reactive aryl chlorides.[4][15][19]
Base K₃PO₄, Cs₂CO₃Stronger bases are often required for electron-deficient substrates to promote the transmetalation step.[9][10]
Solvent Dioxane/H₂O (e.g., 10:1), THF/H₂O, or anhydrous TolueneThe solvent system must be able to dissolve the reagents and be rigorously degassed.[10][12]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides, but should be optimized to avoid degradation.[3][10]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[10][11]

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of a 5-Fluoro-2-(trifluoromethoxy)aryl bromide with an arylboronic acid.

Materials:

  • 5-Fluoro-2-(trifluoromethoxy)aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Fluoro-2-(trifluoromethoxy)aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[11]

  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.[7]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).[20]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[20]

  • Purify the crude product by flash column chromatography.[3]

Protocol for Using a Boronic Acid Pinacol Ester

This protocol is recommended if protodeboronation is a significant issue.

Materials:

  • 5-Fluoro-2-(trifluoromethoxy)aryl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Follow steps 1 and 2 from the standard protocol, substituting the reagents as listed above.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene.

  • Heat the reaction to 100-110 °C and proceed with steps 5-9 from the standard protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) Start->CheckConditions OptimizeCatalyst Optimize Catalyst System (Use Bulky/Electron-Rich Ligand) CheckReagents->OptimizeCatalyst Reagents OK CheckConditions->OptimizeCatalyst Conditions OK OptimizeBase Optimize Base (Try K₃PO₄ or Cs₂CO₃) OptimizeCatalyst->OptimizeBase Still Low Yield Success Improved Yield OptimizeCatalyst->Success Success UseStableBoron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) OptimizeBase->UseStableBoron Still Low Yield OptimizeBase->Success Success UseStableBoron->Success Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

References

preventing decomposition of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the decomposition of this valuable reagent during storage. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to ensure its purity and reactivity for your critical experiments.

Part 1: Understanding the Instability of this compound

FAQ 1: What are the primary signs of decomposition in my stock of this compound?

The most common sign of degradation is the appearance of a white crystalline solid within the otherwise colorless to light yellow liquid.[1] This solid is typically the corresponding carboxylic acid, 5-fluoro-2-(trifluoromethoxy)benzoic acid, which is formed through oxidation. You may also observe a gradual yellowing of the liquid over time.[1] For quantitative assessment, a decrease in the aldehyde peak and the emergence of a new peak corresponding to the carboxylic acid can be monitored via analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][3][4]

FAQ 2: What are the main chemical pathways that lead to the decomposition of this aldehyde?

The primary decomposition pathway for this compound, like many benzaldehydes, is autoxidation .[5][6] This is a free-radical chain reaction that occurs in the presence of oxygen. The process is often initiated by light, heat, or trace metal impurities.[7][8]

The key steps in the autoxidation of benzaldehydes are:

  • Initiation: Formation of a benzoyl radical.

  • Propagation: The benzoyl radical reacts with oxygen to form a benzoylperoxy radical. This radical then abstracts a hydrogen atom from another benzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, continuing the chain reaction.[9]

  • Termination: Radicals combine to form stable, non-reactive products.

A secondary pathway, though less common under standard storage conditions, is reaction with water. While benzaldehydes are generally insoluble in water, prolonged exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to the formation of hydrates.[10]

Part 2: Troubleshooting Guide for Storage and Handling

This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.

Issue 1: Crystalline precipitate observed in the vial.
  • Probable Cause: Autoxidation to the corresponding carboxylic acid. This is the most frequent mode of degradation.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, isolate the precipitate and analyze it using techniques like melting point determination or spectroscopy to confirm it is 5-fluoro-2-(trifluoromethoxy)benzoic acid.

    • Assess Purity of Liquid: Analyze the remaining liquid by GC or HPLC to determine the percentage of remaining aldehyde.[3][4] If the purity is below your experimental tolerance, the reagent should be repurified or discarded.

    • Review Storage Conditions: Check if the vial was properly sealed, stored under an inert atmosphere, and protected from light.

Issue 2: The compound appears significantly more yellow than a new bottle.
  • Probable Cause: This can be an early indicator of decomposition or the presence of other impurities. Photochemical reactions can also contribute to color change.[11]

  • Troubleshooting Steps:

    • Analytical Verification: Run a purity check using GC, HPLC, or NMR spectroscopy. Compare the results to the certificate of analysis for a new lot.

    • Light Exposure Assessment: Evaluate the storage location. Is it exposed to direct sunlight or strong laboratory lighting? Even ambient light can initiate photochemical degradation over extended periods.[11]

Issue 3: Inconsistent reaction yields when using an older bottle of the aldehyde.
  • Probable Cause: A lower concentration of the active aldehyde due to decomposition. The presence of the carboxylic acid impurity can also interfere with certain reactions, particularly those that are base-sensitive.

  • Troubleshooting Steps:

    • Quantify the Aldehyde: Use a quantitative analytical method (e.g., qNMR or GC with an internal standard) to determine the exact concentration of the aldehyde in your stock.

    • Purification: If the impurity level is significant, consider purifying the aldehyde by distillation. Benzaldehydes can often be purified from their corresponding benzoic acids by distillation due to the much higher boiling point of the acid.[12]

    • Implement Preventative Storage: For future use, aliquot the aldehyde into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air.

Part 3: Preventative Protocols and Best Practices

Proactive measures are crucial for maintaining the integrity of this compound.

Protocol 1: Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.[13]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, which is essential for the autoxidation pathway.[14]
Light Amber vial or stored in the darkPrevents photochemical initiation of free-radical chain reactions.[1]
Container Tightly sealed, appropriate material (e.g., glass)Prevents ingress of atmospheric oxygen and moisture.
Protocol 2: Aliquoting for Long-Term Storage

To prevent repeated exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the aldehyde upon receipt.

Materials:

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen).

  • Clean, dry amber glass vials with PTFE-lined caps.

  • Pipettes and tips compatible with organic solvents.

Procedure:

  • Place the sealed bottle of this compound, along with the required number of smaller vials and pipetting equipment, inside the glove box.

  • Purge the glove box with the inert gas for a sufficient time to ensure an oxygen-free atmosphere.

  • Once the atmosphere is inert, open the main bottle and carefully pipette the desired amounts into the smaller vials.

  • Tightly cap each vial immediately after filling.

  • Label each vial with the compound name, date of aliquoting, and any other relevant information.

  • Store the aliquoted vials under the recommended conditions (2-8°C, protected from light).

Workflow for Preventing Decomposition

Decomposition_Prevention cluster_receipt Upon Receipt cluster_storage Storage Protocol cluster_use Experimental Use Receive Receive Compound Inspect Inspect for Precipitate/Color Receive->Inspect Aliquot Aliquot under Inert Gas Inspect->Aliquot If OK Store Store at 2-8°C in Dark Aliquot->Store Use Use Single Aliquot Store->Use Analyze Analyze Purity if Needed Use->Analyze For critical reactions Autoxidation_Pathway Aldehyde This compound R-CHO Radical Benzoyl Radical R-C•=O Aldehyde->Radical Initiation (Light, Heat, O2) PeroxyRadical Benzoylperoxy Radical R-C(=O)OO• Radical->PeroxyRadical + O2 PeroxyRadical->Radical + R-CHO PerbenzoicAcid Perbenzoic Acid R-C(=O)OOH PeroxyRadical->PerbenzoicAcid Forms BenzoicAcid 5-Fluoro-2-(trifluoromethoxy)benzoic Acid R-COOH PerbenzoicAcid->BenzoicAcid + R-CHO

References

Technical Support Center: Troubleshooting Reactions with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile fluorinated building block. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents can lead to unexpected reactivity, making a nuanced understanding of its chemical behavior essential for success.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of?

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group, which is significantly influenced by the strong electron-withdrawing effects of both the fluoro and trifluoromethoxy groups.[1][2] This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack.[1] However, the steric bulk of the ortho-trifluoromethoxy group can sometimes hinder the approach of nucleophiles.[3]

Key Reactivity Profile:

Functional GroupReactivityInfluencing Factors
Aldehyde Highly electrophilicElectron-withdrawing fluoro and trifluoromethoxy groups.
Aromatic Ring Electron-deficientProne to nucleophilic aromatic substitution under certain conditions.
Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] The material is a combustible liquid and should be kept away from heat, sparks, and open flames.[5][6] It is also sensitive to air and strong oxidizing agents, reducing agents, and bases.[3][7] Always wear appropriate personal protective equipment (PPE), including gloves, and eye protection, and work in a well-ventilated fume hood.[5][7][8][9]

Q3: My reaction is not proceeding to completion. What are the common causes?

Several factors can contribute to incomplete reactions. Based on our experience, the most common culprits are:

  • Insufficiently activated nucleophile: The electron-withdrawing nature of the benzaldehyde may require a more potent nucleophile or stronger activation conditions.

  • Steric hindrance: The ortho-trifluoromethoxy group can sterically block the approach of bulky nucleophiles.

  • Reagent purity: Impurities in the starting material or reagents can inhibit the reaction. Verify the purity of your this compound, which is typically >97.0% by GC.[5]

  • Inappropriate solvent or temperature: The choice of solvent and reaction temperature can significantly impact reaction rates.

Troubleshooting Specific Reactions

This section provides detailed troubleshooting guides for common synthetic transformations involving this compound.

Scenario 1: Failed or Low-Yield Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[10][11][12] However, the electronic properties of this compound can influence the outcome.

Q&A: Wittig Reaction Troubleshooting

Q: My Wittig reaction with this compound is sluggish and gives a poor yield. I'm using a stabilized ylide. What could be the problem?

A: The enhanced electrophilicity of the aldehyde should favor the reaction. However, stabilized ylides are less reactive and may struggle to react with sterically hindered ketones or electron-deficient aldehydes.[10][12]

  • Causality: The electron-withdrawing groups on the benzaldehyde can decrease the rate of the initial nucleophilic attack by the stabilized ylide, which is the rate-determining step for these ylides.[12]

  • Troubleshooting Steps:

    • Switch to a non-stabilized ylide: If your desired product allows, a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) will be more reactive.[10]

    • Increase Reaction Temperature: Gently warming the reaction can sometimes overcome the activation energy barrier. Monitor for side product formation.

    • Use a stronger base for ylide generation: Ensure complete deprotonation of the phosphonium salt. Bases like n-butyllithium or sodium amide are commonly used.[11]

Experimental Protocol: General Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C. Add a strong base (e.g., n-BuLi in hexanes, 1.05 eq.) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for 1 hour. The formation of the characteristic ylide color (often orange or deep red) should be observed.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent like hexanes.

Scenario 2: Inefficient Reductive Amination

Reductive amination is a cornerstone for the synthesis of amines.[13] The initial formation of the imine or iminium ion is a critical equilibrium step.

Q&A: Reductive Amination Troubleshooting

Q: I am attempting a reductive amination with an electron-deficient aniline, and the reaction is not working. What is the likely issue?

A: Electron-deficient anilines are poor nucleophiles, and the electron-withdrawing nature of this compound can further disfavor the initial nucleophilic attack and subsequent imine formation.

  • Causality: The rate-limiting step is often the formation of the hemiaminal intermediate, which is reversible. For weakly nucleophilic amines, this equilibrium lies far to the left.

  • Troubleshooting Steps:

    • Acid Catalysis: The addition of an acid catalyst, such as trifluoroacetic acid (TFA), can protonate the aldehyde, making it more electrophilic and accelerating the reaction with weak nucleophiles.[14]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice as it is mild and tolerant of slightly acidic conditions.[13] It will not readily reduce the aldehyde in the absence of iminium ion formation.

    • Water Removal: The use of a dehydrating agent or a Dean-Stark apparatus can help drive the equilibrium towards the imine.

Experimental Protocol: Reductive Amination with an Electron-Deficient Aniline
  • Reaction Setup: To a solution of this compound (1.0 eq.) and the electron-deficient aniline (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or ethyl acetate, add a few drops of trifluoroacetic acid (TFA).[14][15]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.) portion-wise to the stirring solution at room temperature.[15]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.[15] Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The desired amine can be purified by flash column chromatography.

Scenario 3: Unsuccessful Grignard/Organolithium Addition

While the aldehyde is highly electrophilic, reactions with highly reactive organometallics like Grignard or organolithium reagents can be complicated.

Q&A: Grignard Reaction Troubleshooting

Q: My Grignard reaction with this compound is giving a complex mixture of products and low yield of the desired secondary alcohol. Why?

A: There are a few potential issues at play:

  • Causality 1: Low Reactivity of Fluoro-Grignards: If you are attempting to form a Grignard reagent from a fluorinated aromatic compound, be aware that the C-F bond is generally unreactive towards magnesium under standard conditions.[16] Mechanochemical methods or the use of highly reactive Rieke magnesium may be necessary.[16]

  • Causality 2: Side Reactions: The trifluoromethoxy group, while generally stable, could potentially react with highly nucleophilic and basic reagents, though this is less common. More likely, side reactions such as enolization of the aldehyde (if alpha-protons were present) or reduction of the aldehyde can occur.

  • Troubleshooting Steps:

    • Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent at low temperature (-78°C to 0°C) to maintain a low concentration of the aldehyde and minimize side reactions.

    • Use of Cerium(III) Chloride (Luche Reduction Conditions): Pre-complexing the aldehyde with CeCl3 can increase its electrophilicity and suppress enolization and other side reactions, leading to cleaner 1,2-addition.

    • Confirm Grignard Reagent Formation: Before adding the aldehyde, titrate your Grignard reagent to confirm its concentration.

References

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable intermediate. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthesis Overview & Key Challenges

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules.[2] The primary synthetic route involves the formylation of 4-fluoro-1-(trifluoromethoxy)benzene. While straightforward in principle, scaling up this process presents several challenges that can impact yield, purity, and overall efficiency.

Common Scale-Up Challenges:

  • Reagent Handling and Stoichiometry: Precise control over reactive and potentially hazardous reagents is critical.

  • Reaction Kinetics and Thermoregulation: Managing exothermic reactions and maintaining optimal temperature profiles is paramount for safety and product quality.

  • Side Reaction and Impurity Profile: The formation of isomers and other byproducts can complicate purification and reduce yield.

  • Work-up and Purification: Efficiently separating the desired product from the reaction mixture at a larger scale requires optimized procedures.

Below is a workflow diagram illustrating the key stages of the synthesis and potential challenges.

G cluster_0 Synthesis Stages cluster_1 Potential Challenges Starting Material 4-Fluoro-1-(trifluoromethoxy)benzene Formylation Formylation Reaction Starting Material->Formylation Formylating Agent Lewis Acid Purity Starting Material Purity Starting Material->Purity Work-up Aqueous Work-up & Extraction Formylation->Work-up Quenching Regioselectivity Isomer Formation Formylation->Regioselectivity Byproducts Byproduct Formation Formylation->Byproducts Purification Purification Work-up->Purification Crude Product Emulsions Emulsion Formation Work-up->Emulsions Final Product This compound Purification->Final Product Pure Product Isolation Product Isolation & Yield Purification->Isolation

Caption: Key stages and potential challenges in the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 4-fluoro-1-(trifluoromethoxy)benzene on a large scale?

A1: The most prevalent and scalable method is a Vilsmeier-Haack type formylation or a Friedel-Crafts formylation. The Vilsmeier-Haack reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃). Friedel-Crafts formylation often employs dichloromethyl methyl ether or a related equivalent in the presence of a strong Lewis acid such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). For industrial-scale synthesis, careful consideration of reagent cost, safety, and waste disposal is crucial in selecting the optimal method.

Q2: What are the critical quality attributes for the starting material, 4-fluoro-1-(trifluoromethoxy)benzene?

A2: The purity of the starting material is paramount. Key specifications to consider are:

  • Assay: Should be ≥99.0% as determined by Gas Chromatography (GC) to minimize the introduction of impurities that can interfere with the reaction or complicate purification.

  • Isomeric Purity: Contamination with other isomers of fluoro(trifluoromethoxy)benzene can lead to the formation of undesired benzaldehyde isomers, which may be difficult to separate from the final product.

  • Water Content: Anhydrous conditions are often necessary, especially for Friedel-Crafts reactions, as water can deactivate the Lewis acid catalyst.

ParameterRecommended SpecificationAnalytical Method
Assay≥99.0%Gas Chromatography (GC)
Isomer Content<0.5%GC, NMR Spectroscopy
Water Content<0.05%Karl Fischer Titration
Q3: How can I control the regioselectivity of the formylation reaction to maximize the yield of the desired 5-fluoro-2-(trifluoromethoxy) isomer?

A3: The trifluoromethoxy group (-OCF₃) is an ortho-para directing group, while the fluorine atom is also an ortho-para director. However, the trifluoromethoxy group is more activating and will primarily direct the electrophilic formylation to its ortho position, which is the 2-position. The fluorine at the 4-position further influences the electronic distribution of the aromatic ring.[1] To maximize the yield of the desired isomer:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the regioselectivity. Experimenting with different Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) can help optimize the reaction.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

III. Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis, their probable causes, and recommended solutions.

Problem 1: Low Reaction Conversion or Stalled Reaction
  • Symptom: In-process monitoring (e.g., GC, HPLC) shows a significant amount of unreacted starting material even after the expected reaction time.

  • Probable Causes:

    • Inactive Catalyst: The Lewis acid may have been deactivated by moisture in the starting materials or solvent.

    • Insufficient Reagent: The stoichiometry of the formylating agent or Lewis acid might be too low.

    • Low Reaction Temperature: The reaction temperature may be too low for the activation energy to be overcome.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Stoichiometry: Carefully check the molar equivalents of all reagents. A slight excess of the formylating agent and Lewis acid may be required on a larger scale.

    • Optimize Temperature: Gradually increase the reaction temperature in small increments while monitoring the reaction progress and impurity profile.

G Low Conversion Low Conversion Cause1 Inactive Catalyst Low Conversion->Cause1 Cause2 Insufficient Reagent Low Conversion->Cause2 Cause3 Low Temperature Low Conversion->Cause3 Solution1 Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Verify Stoichiometry Cause2->Solution2 Solution3 Optimize Temperature Cause3->Solution3

Caption: Troubleshooting low reaction conversion.

Problem 2: Formation of Significant Amounts of Isomeric Impurities
  • Symptom: GC or HPLC analysis of the crude product shows one or more significant peaks corresponding to isomers of the desired product.

  • Probable Causes:

    • Suboptimal Reaction Conditions: High reaction temperatures can lead to a loss of regioselectivity.

    • Isomeric Impurities in Starting Material: The presence of isomers in the 4-fluoro-1-(trifluoromethoxy)benzene will directly lead to the formation of corresponding benzaldehyde isomers.

  • Solutions:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Consider a jacketed reactor for better temperature control on a larger scale.

    • Starting Material Analysis: Thoroughly analyze the starting material for isomeric purity before beginning the synthesis.

    • Purification Strategy: Develop a robust purification method, such as fractional distillation or column chromatography, to separate the desired isomer. For large-scale production, crystallization is often a more viable option.

Problem 3: Difficult Work-up and Emulsion Formation
  • Symptom: During the aqueous work-up, a stable emulsion forms between the organic and aqueous layers, making phase separation difficult and leading to product loss.

  • Probable Causes:

    • Hydrolysis of Lewis Acid: The quenching of a large amount of Lewis acid can generate fine inorganic solids that stabilize emulsions.

    • Insufficient Phase Separation Time: On a larger scale, phase separation can be slower.

  • Solutions:

    • Controlled Quenching: Add the quenching solution (e.g., water or dilute acid) slowly and at a low temperature to control the exotherm and the rate of precipitation of inorganic salts.

    • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: If inorganic solids are the cause, filtering the quenched reaction mixture before extraction can be effective.

IV. Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for your specific equipment and scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-1-(trifluoromethoxy)benzene180.10(Specify Amount)(Calculate)
N,N-Dimethylformamide (DMF)73.09(Specify Amount)(Calculate)
Phosphoryl chloride (POCl₃)153.33(Specify Amount)(Calculate)
Dichloromethane (DCM)84.93(Specify Volume)-
Saturated Sodium Bicarbonate Solution-(Specify Volume)-
Saturated Sodium Chloride Solution (Brine)-(Specify Volume)-
Anhydrous Magnesium Sulfate120.37(Specify Amount)-

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a clean, dry, jacketed reactor with N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the DMF/DCM mixture to 0-5 °C. Slowly add phosphoryl chloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Starting Material: Slowly add 4-fluoro-1-(trifluoromethoxy)benzene to the Vilsmeier reagent solution, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a predetermined optimal temperature (e.g., 40-50 °C). Monitor the reaction progress by GC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding it to a stirred mixture of ice and water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities and to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, column chromatography, or crystallization to yield pure this compound.

V. References

  • The Chemical Significance of 1-Fluoro-4-(trifluoromethoxy)benzene in Modern Synthesis. Available at: --INVALID-LINK--

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: 3

  • 4-(Trifluoromethoxy)-1-fluorobenzene for synthesis 352-67-0 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: 1

  • 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde - MySkinRecipes. Available at: 2

References

Technical Support Center: Catalyst Selection for Reactions with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide provides in-depth technical advice in a question-and-answer format to address specific challenges you may encounter during your experiments. The unique electronic and steric properties of this substrate, stemming from the electron-withdrawing fluoro and trifluoromethoxy groups, necessitate careful consideration of catalyst systems to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Question 1: I am planning a Suzuki-Miyaura coupling with this compound as the electrophile. What is the best palladium catalyst and ligand combination to start with?

Answer:

For the Suzuki-Miyaura coupling of this compound, the presence of electron-withdrawing groups (both the fluoro and trifluoromethoxy) generally facilitates the rate-determining oxidative addition step of the catalytic cycle. However, the ortho trifluoromethoxy group can present significant steric hindrance. Therefore, the choice of ligand is critical to balance electronic activation with steric accessibility.

A robust starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich biaryl phosphine ligand. These ligands, often referred to as Buchwald ligands, are designed to promote both oxidative addition and the subsequent reductive elimination step.[1][2]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or a pre-formed Pd(II) precatalystReadily available and effective with a range of ligands.
Ligand SPhos or XPhosThese bulky and electron-rich ligands are highly effective for coupling sterically hindered and electron-poor aryl halides.[1] They can accelerate reductive elimination, which can be slow for hindered substrates.
Base K₃PO₄ or Cs₂CO₃These are effective and generally non-nucleophilic bases suitable for Suzuki couplings.[3]
Solvent Toluene/H₂O or Dioxane/H₂OA mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[3]
Temperature 80-110 °CA good starting range to ensure a reasonable reaction rate without promoting catalyst decomposition.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_start Initial Reaction Setup cluster_issues Problem Identification cluster_solutions Troubleshooting Steps Start Start with recommended conditions: Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 80-100 °C NoReaction No or Low Conversion Start->NoReaction Dehalogenation Significant Hydrodehalogenation Start->Dehalogenation SideProducts Other Side Products Start->SideProducts IncreaseTemp Increase temperature incrementally (e.g., to 110 °C) NoReaction->IncreaseTemp If no decomposition Anhydrous Ensure strictly anhydrous conditions (freshly distilled solvents, dry reagents) Dehalogenation->Anhydrous Water can be a proton source [1, 2, 3] ProtectAldehyde Protect aldehyde as an acetal SideProducts->ProtectAldehyde If aldehyde is reacting ChangeLigand Switch to a more electron-rich/ bulky ligand (e.g., RuPhos) IncreaseTemp->ChangeLigand If still no reaction ChangeBase Try a different base (e.g., Cs₂CO₃) ChangeLigand->ChangeBase WeakerBase Switch to a weaker base (e.g., K₂CO₃) Anhydrous->WeakerBase

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Question 2: I'm observing significant hydrodehalogenation of my this compound starting material in a Buchwald-Hartwig amination. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl halides, particularly those bearing electron-withdrawing groups.[4][5][6] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired amine coupling partner. In the Buchwald-Hartwig amination, this can be exacerbated by certain bases or the presence of water.[7][8]

Strategies to Minimize Hydrodehalogenation:

  • Rigorous Exclusion of Water: Water can be a proton source leading to hydrodehalogenation.[4][5][6] Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry the base and amine if necessary.

  • Choice of Base: While strong, non-nucleophilic bases are required, some can promote side reactions. Sodium tert-butoxide (NaOtBu) is commonly used, but if hydrodehalogenation is an issue, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of reductive elimination (the desired C-N bond formation) and competing side reactions. Bulky, electron-rich ligands that accelerate reductive elimination can help to outcompete hydrodehalogenation. If you are using a less bulky ligand, switching to one like BrettPhos or RuPhos, which are known for their high activity in C-N couplings, may be beneficial.[9]

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help to minimize side reactions.

Experimental Protocol: Buchwald-Hartwig Amination with Minimized Hydrodehalogenation

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), amine (1.2 equiv), a palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand like BrettPhos, 1-2 mol %), and a base (e.g., LHMDS, 1.5 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) at a controlled temperature (start with 80 °C and adjust as needed based on reaction monitoring).

  • Monitoring: Follow the reaction progress by TLC or GC-MS, paying close attention to the formation of both the desired product and the hydrodehalogenated byproduct.

Reduction of the Aldehyde

Question 3: I want to selectively reduce the aldehyde of this compound to the corresponding benzyl alcohol without affecting the fluoro or trifluoromethoxy groups. What are the recommended catalytic conditions?

Answer:

The selective reduction of an aromatic aldehyde in the presence of other reducible functional groups can be readily achieved through catalytic hydrogenation. This method is generally mild and high-yielding.

Recommended Catalyst System:

ComponentRecommendationRationale
Catalyst Palladium on carbon (Pd/C, 5-10 wt%)A highly effective and widely used catalyst for the hydrogenation of aldehydes to alcohols.[10]
Hydrogen Source H₂ gas (from a balloon or cylinder)The standard reductant for catalytic hydrogenation.
Solvent Ethanol, Methanol, or Ethyl AcetateProtic solvents are generally effective for this transformation.
Temperature Room temperatureThe reaction is typically efficient at ambient temperature.
Pressure Atmospheric pressure (balloon) to slightly elevated pressureGenerally, high pressures are not required.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: To a solution of this compound (1.0 equiv) in ethanol in a round-bottom flask, carefully add 5% Pd/C (1-5 mol %).

  • Hydrogenation: Seal the flask with a septum and purge with hydrogen gas from a balloon for several minutes. Maintain a positive pressure of hydrogen with the balloon.

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Catalyst Selection Logic for Reduction

cluster_goal Reaction Goal cluster_considerations Key Considerations cluster_catalyst Catalyst Choice cluster_rationale Rationale Goal Selective reduction of This compound to the corresponding benzyl alcohol Substrate Substrate: Aromatic aldehyde with electron-withdrawing groups Goal->Substrate Selectivity Selectivity: Avoid reduction of fluoro and trifluoromethoxy groups Goal->Selectivity Conditions Conditions: Mild and efficient Goal->Conditions Catalyst Catalytic Hydrogenation with Pd/C Substrate->Catalyst Selectivity->Catalyst Conditions->Catalyst Rationale1 Pd/C is highly effective for aldehyde reduction [23] Catalyst->Rationale1 Rationale2 Mild conditions (rt, atmospheric pressure) preserve other functional groups Catalyst->Rationale2 Rationale3 High yields and clean conversion are typical Catalyst->Rationale3

Caption: Decision process for selecting a reduction catalyst.

General Troubleshooting Advice

Issue: Inconsistent Reaction Yields

  • Moisture and Air Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure all reactions are set up under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Reagent Purity: The purity of starting materials, especially the aryl halide and any boronic acid or amine coupling partners, is crucial. Impurities can inhibit or poison the catalyst.

  • Solvent Quality: Use anhydrous, degassed solvents, as residual water or oxygen can negatively impact the catalytic cycle.

Issue: Catalyst Deactivation

  • Catalyst Poisoning: Certain functional groups can coordinate to the palladium center and inhibit catalysis. While the aldehyde in the substrate is not typically a strong poison, impurities in the starting materials or reagents could be problematic.

  • Thermal Decomposition: Running reactions at excessively high temperatures for prolonged periods can lead to the formation of inactive palladium black. If a reaction stalls, consider adding a fresh portion of catalyst and ligand.

By carefully considering the electronic and steric nature of this compound and applying the principles outlined in this guide, researchers can effectively troubleshoot and optimize their catalytic reactions to achieve desired synthetic outcomes.

References

Technical Support Center: Managing Impurities in the Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing common impurities and overcoming synthetic challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to minimize impurity formation. A common and logical synthetic route begins with the formylation of 1-fluoro-4-(trifluoromethoxy)benzene. The electronic properties of the fluoro and trifluoromethoxy substituents are key to directing the formylation and are also the origin of the primary regiochemical impurity.

The trifluoromethoxy (-OCF3) group is an ortho-, para-director, while the fluoro (-F) group is also an ortho-, para-director. The challenge lies in achieving selective formylation at the C2 position, which is ortho to the strongly directing -OCF3 group and meta to the -F group.

Synthesis_Workflow SM 1-Fluoro-4-(trifluoromethoxy)benzene FP This compound SM->FP Formylation Reaction (e.g., Ortho-lithiation, Vilsmeier-Haack)

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & Impurity Management

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Formylation of 1-Fluoro-4-(trifluoromethoxy)benzene
Q1: My primary issue is the formation of a significant isomeric impurity alongside my desired product. How can I identify it and improve the regioselectivity?

A1: Root Cause Analysis and Identification

The most probable isomeric impurity is 3-Fluoro-4-(trifluoromethoxy)benzaldehyde , arising from formylation at the position ortho to the fluorine atom. The trifluoromethoxy group is generally a stronger ortho-director than fluorine, but reaction conditions can heavily influence the isomeric ratio. High temperatures or strongly acidic conditions, such as in classical Friedel-Crafts or Vilsmeier-Haack reactions, can reduce selectivity.[1]

Identification:

  • ¹⁹F NMR: This is the most definitive method. The desired product and the impurity will show distinct signals for both the -F and -OCF₃ groups with different coupling constants.

  • GC-MS: The isomers will have identical mass but may have slightly different retention times, allowing for quantification.

  • ¹H NMR: The aromatic proton splitting patterns will differ significantly. The desired product will have three distinct aromatic protons, while the more symmetric impurity may show simpler patterns.

Impurity_Formation cluster_0 Formylation of 1-Fluoro-4-(trifluoromethoxy)benzene cluster_1 Reaction Pathways SM Starting Material P1 Desired Product (Ortho to -OCF3) SM->P1 Major Pathway (Kinetically/Thermodynamically Favored) P2 Isomeric Impurity (Ortho to -F) SM->P2 Side Pathway (Less Favored)

Caption: Competing pathways leading to the desired product and its primary isomer.

Solutions to Improve Regioselectivity:

  • Directed Ortho-Metalation (DoM): This is the most effective strategy. The trifluoromethoxy group can direct lithiation to the ortho position.

    • Protocol: Cool a solution of 1-fluoro-4-(trifluoromethoxy)benzene in an ethereal solvent (like THF or diethyl ether) to -78 °C.

    • Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise. The lithium atom will selectively replace the proton at the C2 position.

    • After a short stirring period (15-60 minutes), quench the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

    • This method leverages the coordinating ability of the -OCF₃ group to direct the base, offering significantly higher regioselectivity than electrophilic aromatic substitution methods.

  • Optimization of Vilsmeier-Haack Conditions: If DoM is not feasible, carefully optimize the Vilsmeier-Haack reaction (POCl₃/DMF).

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Start at 0 °C and monitor progress, avoiding excessive heating.

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) to reduce the likelihood of side reactions.

Q2: The yield of my aldehyde is low, and I'm isolating the corresponding 5-Fluoro-2-(trifluoromethoxy)benzoic acid. How can I prevent this oxidation?

A2: Root Cause Analysis and Prevention

Aldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by air (oxygen), residual oxidants from previous steps, or harsh workup conditions.

Preventative Measures:

  • Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is especially critical if any transition metal catalysts are used or if the reaction mixture is heated for extended periods.[2]

  • Workup Quench: During the aqueous workup, use a mild reducing agent in the quench solution to destroy any peroxides or residual oxidants. A dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective.

  • Avoid Basic Conditions: Avoid strongly basic conditions during extraction, as this can facilitate Cannizzaro-type disproportionation reactions or other base-catalyzed degradation pathways. Use a weak base like sodium bicarbonate (NaHCO₃) for neutralization instead of sodium hydroxide (NaOH).

  • Purification Method: If using column chromatography, use freshly distilled solvents and run the column promptly. Prolonged exposure of the aldehyde to silica gel can sometimes promote oxidation.

Q3: My final product is contaminated with unreacted 1-fluoro-4-(trifluoromethoxy)benzene. What is the most effective purification strategy?

A3: Root Cause Analysis and Purification

This issue arises from an incomplete reaction. The starting material is non-polar, while the product aldehyde is more polar. This difference in polarity is the key to their separation.

Purification Strategies:

  • Fractional Distillation under Vacuum: This is the preferred method for large-scale purification. The starting material has a lower boiling point (approx. 104-105 °C at atmospheric pressure) than the product aldehyde.[3] A carefully controlled vacuum distillation can effectively separate the two.

  • Column Chromatography: For smaller scales, flash column chromatography is highly effective.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/moderately polar solvent system. Start with a low polarity eluent like Hexane/Ethyl Acetate (98:2) and gradually increase the polarity to elute the product. The non-polar starting material will elute first.

  • Bisulfite Adduct Formation (Chemical Purification): This is a classic technique for separating aldehydes.

    • Procedure: Stir the crude product mixture vigorously with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid, water-soluble bisulfite adduct, precipitating out of the organic phase.

    • Isolation: Filter the solid adduct, wash it with a non-polar solvent (like hexane) to remove the unreacted starting material, and then regenerate the pure aldehyde by treating the adduct with a mild acid (e.g., dilute HCl) or base (e.g., NaHCO₃ solution).

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended analytical methods for routine purity analysis of this compound? For routine analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for quantifying purity and detecting volatile impurities like residual starting material.[2] For higher accuracy and identification of non-volatile impurities (like the carboxylic acid), a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is recommended.[4]

FAQ 2: What are the best practices for the storage and handling of this compound to prevent degradation? The compound should be stored in an amber glass bottle to protect it from light. The container should be tightly sealed and flushed with an inert gas (Argon or Nitrogen) to prevent oxidation.[2] For long-term storage, refrigeration at 2-8 °C is recommended.[5] Avoid repeated freeze-thaw cycles.

FAQ 3: How can I use spectroscopy to confirm the structure of the desired product versus the 3-fluoro-4-(trifluoromethoxy)benzaldehyde isomer?

  • ¹H NMR: The key is the coupling patterns in the aromatic region.

    • Desired Product (5-Fluoro-2-OCF₃): You will observe three distinct aromatic protons. The proton at C6 (ortho to -F, meta to -CHO) will be a triplet of doublets (td). The proton at C3 (ortho to -CHO, meta to -F) will be a doublet of doublets (dd). The proton at C4 (meta to both -CHO and -F) will also be a complex multiplet.

    • Isomeric Impurity (3-Fluoro-4-OCF₃): This structure has higher symmetry. You will likely see two signals: a doublet for the proton at C2 (ortho to -CHO and -F) and another doublet for the proton at C6 (ortho to -OCF₃).

  • Nuclear Overhauser Effect (NOE) NMR: An NOE experiment can show spatial proximity. Irradiating the aldehyde proton (-CHO) should result in an NOE enhancement for the adjacent aromatic proton at C3 in the desired product, but not for the proton at C2 in the isomeric impurity.

Section 4: Data & Protocols

Table 1: Common Impurities and Analytical Characterization
Impurity NamePotential OriginRecommended Analytical Method
1-Fluoro-4-(trifluoromethoxy)benzeneIncomplete formylationGC-MS, HPLC
3-Fluoro-4-(trifluoromethoxy)benzaldehydeLack of regioselectivity¹⁹F NMR, GC-MS, HPLC
5-Fluoro-2-(trifluoromethoxy)benzoic acidOxidation of productHPLC, LC-MS
Di-formylated productsHarsh reaction conditionsLC-MS, HPLC
Protocol 4.1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated method for purity analysis.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separating small organic molecules of varying polarity.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 40% B, ramp to 95% B over 15 minSeparates non-polar impurities from the more polar product and acid.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nmWavelength where benzaldehyde derivatives typically absorb strongly.
Injection Vol. 5 µLStandard volume to avoid column overloading.

Section 5: References

  • Biosynth. (2025). This compound. --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • Dolbier, W. R., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. --INVALID-LINK--

  • MySkinRecipes. (n.d.). 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)-1-fluorobenzene for synthesis. --INVALID-LINK--

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Finetech Industry Limited. (n.d.). 2-fluoro-5-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • Lab Pro Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 1G. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. --INVALID-LINK--

  • Olah, G. A., et al. (1984). Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Manchester Organics. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem Compound Database. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • Togni, A., et al. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. --INVALID-LINK--

  • Al-Ktaifani, M. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. --INVALID-LINK--

  • Liu, T., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde 97.0+%, TCI America™. --INVALID-LINK--

  • Wikipedia. (n.d.). Trifluoromethylation. --INVALID-LINK--

  • Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. --INVALID-LINK--

  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. --INVALID-LINK--

  • Guo, W., et al. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzaldehyde 98%. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde. --INVALID-LINK--

  • Scientific Laboratory Supplies. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99%. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Fluorouracil-impurities. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 25g, Each. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Benzaldehyde Reactivity: The Unique Profile of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic organic chemistry and drug development, the choice of starting materials is paramount to the success of a synthetic campaign. Benzaldehyde and its derivatives are foundational building blocks, yet the nuanced reactivity imparted by various substituents is a subject of critical importance. This guide provides an in-depth comparison of the reactivity of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde with other common benzaldehydes, supported by experimental data and mechanistic insights.

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, susceptible to nucleophilic attack. The reactivity of this group is profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to decreased reactivity.[1] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring which reduces the carbonyl's electrophilicity.[1][2][3]

This compound is of particular interest due to the presence of two potent electron-withdrawing groups: a fluorine atom and a trifluoromethoxy group. The fluorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The trifluoromethoxy group is also strongly electron-withdrawing, primarily through a powerful inductive effect. This unique substitution pattern renders the carbonyl carbon of this compound exceptionally electrophilic, leading to significantly enhanced reactivity in a variety of chemical transformations.

The Electronic Influence of Substituents: A Hammett Constant Perspective

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[4] The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below presents the Hammett constants for the substituents discussed in this guide.

Substituentσ (meta)σ (para)
-NO₂0.730.78
-CN0.620.67
-CF₃0.440.57
-OCF₃ 0.38 0.35
-Cl0.370.22
-F 0.34 0.05
-H0.000.00
-CH₃-0.06-0.16
-OCH₃0.11-0.24
-NH₂-0.04-0.66

Data sourced from Schwarzenbach et al. and other sources.[5]

As the data indicates, both the fluoro and trifluoromethoxy groups are electron-withdrawing, with the trifluoromethoxy group having a slightly stronger effect than the fluorine at the meta position. In this compound, the cumulative electron-withdrawing effect of these two groups significantly activates the aldehyde functionality.

Comparative Reactivity in Key Chemical Transformations

To illustrate the heightened reactivity of this compound, we will compare its expected performance with other benzaldehydes in three fundamental reaction classes: nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphonium ylide.[6] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes bearing electron-withdrawing groups exhibit significantly faster reaction rates.[1][7]

Comparative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Benzaldehyde DerivativeRelative Rate Constant (k/k₀)
4-Nitrobenzaldehyde14.7
3-Nitrobenzaldehyde10.5
This compound Predicted: > 10
4-Chlorobenzaldehyde2.75
Benzaldehyde (k₀)1.00
4-Methylbenzaldehyde0.45
4-Methoxybenzaldehyde0.23

Data for known compounds sourced from BenchChem.[1]

Given the potent electron-withdrawing nature of its substituents, it is predicted that this compound will exhibit a reaction rate comparable to or exceeding that of the nitrobenzaldehydes. This enhanced reactivity allows for milder reaction conditions and potentially higher yields.

Experimental Workflow: Comparative Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ylide Prepare Phosphonium Ylide mix Mix Ylide and Aldehyde (Controlled Temperature) ylide->mix aldehydes Prepare Benzaldehyde Solutions (Standardized Concentration) aldehydes->mix quench Quench Reaction at Time Intervals mix->quench gc_ms GC-MS Analysis quench->gc_ms nmr ¹H NMR Analysis quench->nmr data Calculate Relative Rate Constants gc_ms->data Determine Product Yield nmr->data Determine Conversion Oxidation_Mechanism aldehyde Ar-CHO intermediate [Ar-CH(OH)-O-[Ox]] (Intermediate Complex) aldehyde->intermediate + [Ox] oxidant [Ox] product Ar-COOH intermediate->product Rate-Determining Step (Hydride Transfer) reduced_oxidant [Ox-H]⁻

References

A Comparative Guide to the ¹⁹F NMR Analysis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the ability to precisely characterize these fluorinated molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and indispensable tool in this regard.[3][4] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an ideal analytical technique for the unambiguous identification and quantification of fluorinated compounds.[5][6]

This guide provides an in-depth analysis of the ¹⁹F NMR spectroscopy of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, a versatile building block in medicinal chemistry. We will explore the characteristic spectral features of this compound and draw objective comparisons with its structurally related derivatives. The insights provided herein are supported by established principles of NMR spectroscopy and comparative data from analogous compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

The Unique Advantages of ¹⁹F NMR in Pharmaceutical Research

Before delving into the specifics of this compound, it is essential to appreciate why ¹⁹F NMR is a favored technique in pharmaceutical sciences. Unlike ¹H NMR, where spectral overlap can be a significant challenge in complex molecules, ¹⁹F NMR benefits from a much larger chemical shift dispersion, often spanning over 800 ppm.[2][6] This vast range minimizes the likelihood of signal overlap, even in molecules containing multiple fluorine atoms or when analyzing complex mixtures.[7]

Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, providing a clear window to observe the behavior of fluorinated drug candidates in various environments.[3] This feature is particularly advantageous in fragment-based drug discovery and for studying ligand-protein interactions.[5][8]

Deciphering the ¹⁹F NMR Spectrum of this compound

The structure of this compound presents two distinct fluorine environments, which will give rise to two separate resonances in the ¹⁹F NMR spectrum: one for the aromatic fluorine at the C5 position and another for the trifluoromethoxy (-OCF₃) group at the C2 position. The precise chemical shifts of these signals are dictated by the local electronic environment of each fluorine nucleus.[1]

  • Aromatic Fluorine (C5-F): The chemical shift of fluorine attached to an aromatic ring is sensitive to the electronic effects of other substituents on the ring.[9] The aldehyde group (-CHO) is an electron-withdrawing group, which will deshield the aromatic fluorine, causing a downfield shift. Conversely, the trifluoromethoxy group is also strongly electron-withdrawing. The interplay of these electronic effects will determine the final chemical shift. Generally, aryl fluorides (Ar-F) resonate in the range of +80 to +170 ppm relative to CFCl₃.[1][10]

  • Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a single resonance. The strong electronegativity of the oxygen atom and the cumulative electron-withdrawing effect of the three fluorine atoms result in a significant deshielding of the fluorine nuclei. Trifluoromethyl groups (-CF₃) typically appear in a distinct region of the ¹⁹F NMR spectrum, generally between +40 to +80 ppm.[1][10]

A Comparative Analysis with Key Derivatives

To provide a comprehensive understanding, we will now compare the expected ¹⁹F NMR characteristics of this compound with several of its derivatives. This comparative approach highlights how subtle changes in the molecular structure can lead to significant and predictable changes in the ¹⁹F NMR spectrum.

CompoundFluorine EnvironmentExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Key Influencing Factors
This compound Ar-F +80 to +170Electron-withdrawing effects of -CHO and -OCF₃ groups.
-OCF₃ +40 to +80Electronegativity of the adjacent oxygen atom.
4-Fluorobenzaldehyde [11]Ar-F ~ -110 to -120Electron-withdrawing -CHO group.
2-(Trifluoromethyl)benzaldehyde [12]-CF₃ ~ -60 to -70Direct attachment to the aromatic ring.
2-Fluoro-5-(trifluoromethyl)benzaldehyde [13][14][15]Ar-F +80 to +170Electron-withdrawing -CHO and -CF₃ groups.
-CF₃ +40 to +80Influence of the ortho-fluoro substituent.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde [16]-OCF₃ +40 to +80Electron-donating effect of the hydroxyl group may cause a slight upfield shift compared to the parent compound.
5-Fluorosalicylaldehyde [17]Ar-F +80 to +170Electron-donating hydroxyl group and electron-withdrawing aldehyde group.

Note: The expected chemical shift ranges are based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.[1]

The data presented in the table illustrates the sensitivity of ¹⁹F chemical shifts to the electronic environment. For instance, the presence of an electron-donating hydroxyl group in 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde would be expected to shield the fluorine nuclei of the -OCF₃ group, potentially causing a slight upfield shift compared to the parent aldehyde.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include CDCl₃, DMSO-d₆, or acetone-d₆. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[6]

  • Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL. For routine analysis, a concentration of around 10 mg in 0.6-0.7 mL of deuterated solvent is often sufficient.[18][19]

  • Internal Standard: For accurate chemical shift referencing, the use of an internal standard is recommended. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[19]

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

    • Spectral Width: Ensure the spectral width is large enough to encompass all expected fluorine signals. A width of 200-250 ppm is a good starting point.

Visualizing the Workflow

The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of fluorinated compounds.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter lock_shim Lock and Shim filter->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration and Analysis reference->integrate

Caption: Workflow for ¹⁹F NMR analysis.

Structural Comparison of Analyzed Compounds

The following diagram illustrates the structural relationships between the discussed benzaldehyde derivatives.

Caption: Structures of benzaldehyde derivatives.

Conclusion

¹⁹F NMR spectroscopy stands as a cornerstone analytical technique in the development of fluorinated pharmaceuticals. This guide has provided a detailed examination of the ¹⁹F NMR characteristics of this compound and its derivatives. By understanding the interplay of electronic effects on ¹⁹F chemical shifts, researchers can confidently identify and characterize these important molecules. The comparative data and standardized protocols presented herein serve as a practical resource to aid in the efficient and accurate application of ¹⁹F NMR in a research and development setting.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has consistently proven to be a powerful approach for enhancing pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its ability to modulate lipophilicity, metabolic stability, and target-binding affinity, often leading to improved efficacy and a more favorable pharmacokinetic profile. The starting material, 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, presents a unique scaffold, combining the features of a reactive aldehyde with two distinct fluorine-containing moieties. This guide provides a comprehensive framework for the synthesis and biological activity screening of novel compounds derived from this promising building block, with a focus on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential of these novel derivatives against established therapeutic agents.

Synthetic Pathways: From Benzaldehyde to Bioactive Candidates

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives. Two particularly promising classes of compounds that are readily accessible are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce a wide range of functional groups, thereby modulating the steric and electronic properties of the final compound.

Diagram of the Synthetic Pathway for Schiff Bases

G A This compound C Schiff Base Derivative A->C Condensation B Primary Amine (R-NH2) B->C

Caption: General synthesis of Schiff bases.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde in the presence of a base.

Diagram of the Synthetic Pathway for Chalcones

G A This compound C Chalcone Derivative A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C

Caption: General synthesis of chalcones.

Biological Activity Screening: Protocols and Comparative Analysis

The synthesized derivatives of this compound can be screened for a variety of biological activities. Here, we focus on two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity Screening

The potential of the novel compounds to inhibit cancer cell growth can be assessed using a panel of human cancer cell lines. A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects.

Experimental Protocol: In Vitro Cytotoxicity Screening

  • Cell Culture:

    • Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to obtain a range of working concentrations.

  • MTT Assay (Metabolic Activity):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • SRB Assay (Total Protein Content):

    • Following compound treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Analysis: Performance Against Standard Anticancer Agents

The cytotoxic activities of the novel derivatives should be compared to established anticancer drugs such as 5-Fluorouracil (5-FU) and Doxorubicin. The rationale for choosing these comparators is their well-characterized mechanisms of action and broad use in cancer therapy.

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
Schiff Base Derivative 1 MCF-715.212.8
Chalcone Derivative 1 A5498.57.1
5-Fluorouracil (Control) HCT1165.04.2
Doxorubicin (Control) MCF-70.80.6

Diagram of the Anticancer Screening Workflow

G A Synthesized Derivatives C Cytotoxicity Assays (MTT, SRB) A->C B Cancer Cell Line Panel B->C D IC50 Determination C->D E Comparison with Standard Drugs D->E

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity Screening

The synthesized compounds can also be evaluated for their ability to inhibit the growth of pathogenic microorganisms. Standardized methods for determining the minimum inhibitory concentration (MIC) are crucial for obtaining reliable and reproducible data.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

    • Adjust the inoculum density to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth media.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Analysis: Performance Against Standard Antimicrobial Agents

The antimicrobial efficacy of the novel derivatives should be compared against well-established antibiotics and antifungals, such as Ciprofloxacin and Fluconazole. This allows for a direct assessment of their potential as new antimicrobial agents.

Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Schiff Base Derivative 2 81632
Chalcone Derivative 2 4816
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

Diagram of the Antimicrobial Screening Workflow

G A Synthesized Derivatives C Broth Microdilution Assay A->C B Microbial Strain Panel B->C D MIC Determination C->D E Comparison with Standard Drugs D->E

Caption: Workflow for antimicrobial activity screening.

Conclusion: A Path Forward for Novel Therapeutics

The strategic design and synthesis of novel compounds derived from this compound offer a promising avenue for the discovery of new anticancer and antimicrobial agents. The fluorinated nature of these derivatives is anticipated to confer advantageous pharmacological properties. By employing the rigorous and validated screening protocols outlined in this guide, researchers can effectively assess the biological potential of these compounds. A thorough comparative analysis against existing drugs will be instrumental in identifying lead candidates with superior efficacy and a favorable safety profile, ultimately paving the way for the development of next-generation therapeutics.

A Comparative Guide to the Synthesis of a Novel N-(4-methoxyphenyl)imine Derivative of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic synthesis of novel molecular entities is a cornerstone of innovation. Fluorinated aromatic aldehydes, such as 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, are privileged scaffolds in medicinal chemistry. The incorporation of fluorine and trifluoromethoxy groups can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides an in-depth, comparative analysis of synthetic routes to a novel derivative, N-(5-Fluoro-2-(trifluoromethoxy)benzylidene)-4-methoxyaniline, chosen for its potential to introduce a valuable pharmacophore. We will explore a proposed primary synthetic route and compare it against viable alternatives, supported by experimental data and detailed protocols.

The Strategic Importance of Fluorinated Benzaldehyde Derivatives

The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. When appended to a fluorinated aromatic core, it becomes a powerful building block for novel therapeutics and agrochemicals.[2] The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents can influence the reactivity of the aldehyde and the properties of the resulting derivatives, making a thorough understanding of synthetic pathways essential.[3][4]

Comparative Analysis of Synthetic Routes

This guide will focus on the synthesis of N-(5-Fluoro-2-(trifluoromethoxy)benzylidene)-4-methoxyaniline, a novel imine derivative. We will evaluate three distinct synthetic strategies, each with its own merits and drawbacks.

Diagram of the Synthetic Target:

G start This compound + 4-Methoxyaniline -> N-(5-Fluoro-2-(trifluoromethoxy)benzylidene)-4-methoxyaniline

Caption: Synthesis of the target novel imine derivative.

Route 1: Direct Imine Condensation (Proposed Primary Route)

This route involves the direct condensation of this compound with 4-methoxyaniline. This is a classic and often high-yielding method for imine synthesis.[5]

Reaction Scheme:

G Reactant1 This compound Product N-(5-Fluoro-2-(trifluoromethoxy)benzylidene)-4-methoxyaniline Reactant1->Product + Reactant2 4-Methoxyaniline Reactant2->Product

Caption: Route 1: Direct imine condensation.

The reaction is typically carried out in a suitable solvent, and can be catalyzed by acid or proceed neat, sometimes with the aid of microwave irradiation to reduce reaction times.[3] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by the addition of a dehydrating agent like magnesium sulfate or molecular sieves.[2]

Route 2: One-Pot Reductive Amination

This alternative route also starts from this compound and 4-methoxyaniline, but instead of isolating the imine, it is formed in situ and immediately reduced to the corresponding secondary amine, N-(5-Fluoro-2-(trifluoromethoxy)benzyl)-4-methoxyaniline. This is a highly efficient one-pot procedure.[6][7]

Reaction Scheme:

G Reactant1 This compound Intermediate [Imine Intermediate] Reactant1->Intermediate + Reactant2 4-Methoxyaniline Reactant2->Intermediate Product N-(5-Fluoro-2-(trifluoromethoxy)benzyl)-4-methoxyaniline Intermediate->Product Reduction

Caption: Route 2: One-pot reductive amination.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[6] STAB is often preferred due to its milder nature and tolerance of a wider range of functional groups.[8]

Route 3: Knoevenagel Condensation for an Alternative Derivative

To provide a broader comparison of the reactivity of the parent aldehyde, this route explores a different synthetic outcome: a Knoevenagel condensation with malononitrile to yield 2-(5-Fluoro-2-(trifluoromethoxy)benzylidene)malononitrile. This reaction forms a new carbon-carbon bond and results in an α,β-unsaturated product, a common pharmacophore in drug discovery.[9]

Reaction Scheme:

G Reactant1 This compound Product 2-(5-Fluoro-2-(trifluoromethoxy)benzylidene)malononitrile Reactant1->Product + Reactant2 Malononitrile Reactant2->Product

Caption: Route 3: Knoevenagel condensation.

The Knoevenagel condensation is typically base-catalyzed, with common catalysts including piperidine or basic ion-exchange resins.[9][10] The reaction is often run in a protic solvent like ethanol.

Performance Comparison

The following table summarizes the key performance indicators for each synthetic route, based on literature precedents for similar transformations.

Parameter Route 1: Direct Imine Condensation Route 2: One-Pot Reductive Amination Route 3: Knoevenagel Condensation
Product ImineSecondary Amineα,β-Unsaturated Dinitrile
Typical Yield >90%[2][3]80-95%[7]>90%[9][11]
Reaction Time 1-24 hours2-12 hours1-6 hours
Reaction Temperature Room temperature to refluxRoom temperatureRoom temperature to reflux
Key Reagents Amine, dehydrating agentAmine, reducing agent (e.g., STAB)Active methylene compound, base catalyst
Advantages High yield, simple procedure, stable productOne-pot efficiency, direct access to aminesHigh yield, forms C-C bond, versatile product
Disadvantages Reversible reaction, requires water removalReducing agent can be moisture sensitiveLimited to active methylene compounds

Experimental Protocols

Protocol for Route 1: Direct Imine Condensation

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.05 eq)

  • Anhydrous Magnesium Sulfate (2.0 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in dichloromethane, add 4-methoxyaniline.

  • Add anhydrous magnesium sulfate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow Diagram:

G cluster_0 Route 1: Imine Formation Start Dissolve Reactants in DCM Add_Dehydrating_Agent Add MgSO4 Start->Add_Dehydrating_Agent Stir Stir at RT Add_Dehydrating_Agent->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Workflow for direct imine condensation.

Protocol for Route 2: One-Pot Reductive Amination

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and 4-methoxyaniline in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[7]

Workflow Diagram:

G cluster_1 Route 2: Reductive Amination Start Dissolve Reactants in DCE Imine_Formation Stir for Imine Formation Start->Imine_Formation Add_Reducing_Agent Add STAB Imine_Formation->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Purify Product Workup->Purify

Caption: Workflow for one-pot reductive amination.

Protocol for Route 3: Knoevenagel Condensation

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.[9]

Workflow Diagram:

G cluster_2 Route 3: Knoevenagel Condensation Start Dissolve Reactants in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Cool and Precipitate Monitor->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Product Filter->Dry

Caption: Workflow for Knoevenagel condensation.

Conclusion and Recommendations

The choice of synthetic route for the derivatization of this compound depends on the desired final product and the specific requirements of the research.

  • For the synthesis of the novel imine , Route 1 (Direct Imine Condensation) is the most straightforward and efficient method, likely providing the highest yield of the target compound. Its simplicity and the stability of the resulting imine make it the recommended approach.

  • If the corresponding secondary amine is the desired target , Route 2 (One-Pot Reductive Amination) offers an excellent and efficient alternative, avoiding the isolation of the intermediate imine and reducing the number of synthetic steps.

  • To explore a different class of derivatives , Route 3 (Knoevenagel Condensation) provides a robust method for accessing α,β-unsaturated compounds, which are valuable for further synthetic manipulations and biological screening.

Each protocol described is a self-validating system, with reaction progress easily monitored by standard techniques like TLC. The causality behind experimental choices, such as the use of dehydrating agents or specific reducing agents, has been explained to provide a deeper understanding of the underlying chemistry. By leveraging these detailed protocols and comparative data, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs in the exciting field of fluorinated drug discovery.

References

A Researcher's Guide to Spectroscopic Differentiation of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is paramount. Positional isomers, while sharing the same molecular formula, often exhibit vastly different biological activities, pharmacokinetic profiles, and material properties. The ability to unambiguously distinguish between these isomers is a foundational requirement for robust research and development. This guide provides a detailed spectroscopic comparison of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde and its positional isomers, offering researchers a practical framework for structural verification.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the why behind the spectral differences. We will explore how the interplay of electronic effects (induction and resonance) and through-space interactions, dictated by the substituent positions, gives rise to unique and diagnostic fingerprints for each isomer across a suite of common spectroscopic techniques.

The Challenge: Differentiating Key Positional Isomers

The focus of our comparison is this compound (Isomer A). For a comprehensive analysis, we will compare it against two other plausible and commercially relevant isomers:

  • Isomer A: this compound

  • Isomer B: 2-Fluoro-5-(trifluoromethoxy)benzaldehyde

  • Isomer C: 4-Fluoro-2-(trifluoromethoxy)benzaldehyde (Hypothetical)

Each technique discussed below offers a unique piece of the structural puzzle. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, alongside FT-IR and UV-Vis spectroscopy, we can construct an unshakeable structural assignment.

¹⁹F NMR: The Most Direct Probe

For organofluorine compounds, ¹⁹F NMR spectroscopy is arguably the most powerful diagnostic tool.[1] The ¹⁹F nucleus is 100% naturally abundant and offers a wide chemical shift range, making it exceptionally sensitive to subtle changes in the local electronic environment.[1]

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer (≥400 MHz for ¹H). Tune the probe to the ¹⁹F frequency.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is standard to simplify the spectrum by removing ¹H-¹⁹F couplings, although a coupled spectrum can provide additional structural information. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are typically referenced externally to a standard such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 5-Fluoro-2-(trifluoromethoxy)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Drug Design

In modern medicinal chemistry, the quest for metabolically robust drug candidates is paramount to achieving favorable pharmacokinetic profiles and, ultimately, clinical success.[1][2] A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could lead to safety concerns.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of drug design, aimed at enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3][4]

This guide focuses on a particularly effective structural motif: the 5-Fluoro-2-(trifluoromethoxy)phenyl moiety. This group combines two key features that profoundly influence a drug's metabolic fate:

  • Aromatic Fluorine: The substitution of a hydrogen atom with fluorine on the phenyl ring can block a potential site of oxidative metabolism. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[5][6]

  • Trifluoromethoxy Group (-OCF₃): This group serves as a metabolically stable isostere for the more labile methoxy group (-OCH₃). The -OCF₃ group is strongly electron-withdrawing and resistant to O-dealkylation, a common metabolic pathway for methoxy ethers. Furthermore, it enhances lipophilicity, which can improve membrane permeability and absorption.[7]

This guide provides an in-depth comparison of the essential in vitro assays used to evaluate the metabolic stability of drug candidates featuring this moiety. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid researchers in making critical decisions during lead optimization.

Pillar 1: Foundational In Vitro Assays for Metabolic Stability

The liver is the primary site of drug metabolism, driven by a host of enzymes.[8][9] Our in vitro assessment strategy, therefore, utilizes liver-derived systems to model this complex environment. The two most widely used and complementary systems are liver microsomes and cryopreserved hepatocytes.

A. Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[8][10] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][10] This assay is a cost-effective, high-throughput method for an initial assessment of oxidative metabolism.[8][11]

Causality Behind the Choice: The primary reason for using a microsomal assay is to specifically investigate the susceptibility of a compound to CYP-mediated metabolism.[12] For molecules containing the 5-Fluoro-2-(trifluoromethoxy)phenyl moiety, this assay directly tests the effectiveness of the fluorination strategy in preventing aromatic hydroxylation and other oxidative transformations. The requirement for an NADPH regenerating system is critical, as NADPH is the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle.[10][13]

Caption: Workflow for the liver microsomal stability assay.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds and positive controls (e.g., Testosterone, Verapamil) at 10 mM in DMSO. Create intermediate working solutions in acetonitrile.[13]

    • Prepare an NADPH regenerating system solution in phosphate buffer containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[13]

    • Prepare a "stopping" solution of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Add liver microsomes (e.g., pooled human liver microsomes) to a final protein concentration of 0.5 mg/mL.[10][11]

    • Self-Validation: Include two sets of controls:

      • Negative Control: A well with the test compound and microsomes but without the NADPH regenerating system. This accounts for any non-enzymatic degradation.

      • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Testosterone) to ensure the microsomal batch is active.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.[14]

    • Initiate the reaction by adding the NADPH regenerating system. The 0-minute time point is sampled immediately by transferring an aliquot to the stopping solution.

    • Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots to the stopping solution.[6][10][11]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16] LC-MS/MS provides the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.[17][18]

B. Hepatocyte Stability Assay: The "Gold Standard"

Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in their natural cellular environment, along with necessary cofactors and transporters.[8][15]

Causality Behind the Choice: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions. For a drug candidate, clearance can occur through both pathways. The hepatocyte assay provides a more comprehensive and physiologically relevant picture of a compound's overall hepatic metabolic stability.[12][15] It also accounts for cell permeability, a factor not addressed in microsomal assays.[15]

Caption: Workflow for the cryopreserved hepatocyte stability assay.

  • Reagent Preparation:

    • Use pre-qualified incubation medium (e.g., Williams' Medium E).

    • Prepare stock and working solutions of test compounds and controls as described for the microsomal assay.

    • Prepare the stopping solution (ice-cold acetonitrile with internal standard).

  • Hepatocyte Preparation and Incubation:

    • Thaw cryopreserved hepatocytes (e.g., pooled human hepatocytes) according to the supplier's protocol.[19]

    • Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%.

    • Resuspend the cells in incubation medium to a final density of 0.5 to 1.0 million viable cells/mL.[20]

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to a final concentration of 1 µM.

    • Self-Validation: Include a positive control compound with a known clearance in hepatocytes (e.g., 7-hydroxycoumarin for Phase II metabolism or a low-clearance drug for low-turnover assessments).[19]

    • Incubate the plate at 37°C in a humidified CO₂ incubator, with gentle shaking to keep cells in suspension.[9]

    • Sample at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by transferring aliquots to the stopping solution.[9]

  • Sample Processing and Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

Pillar 2: Data Analysis and Comparative Interpretation

The primary data obtained from these assays is the concentration of the parent drug at each time point. This data is used to calculate key pharmacokinetic parameters that allow for direct comparison between drug candidates.

1. Calculating Half-Life (t½): The percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the natural log of this plot gives the elimination rate constant (k).

  • Equation: ln(% Remaining) = -kt + C

  • Half-Life (t½) = 0.693 / k

2. Calculating Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other factors like blood flow.[2][12][21]

  • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

  • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells)

Comparative Data Tables

To effectively compare candidates, results should be summarized in a clear table. Below is an example comparing a hypothetical parent molecule (Compound A) with its analog containing the 5-Fluoro-2-(trifluoromethoxy)phenyl moiety (Compound B).

Table 1: Human Liver Microsomal Stability Data

CompoundMoietyt½ (min)CLint (µL/min/mg protein)Stability Classification
Compound A Phenyl1592.4High Clearance
Compound B 5-Fluoro-2-(trifluoromethoxy)phenyl> 60< 23.1Low Clearance
Verapamil (Positive Control)2263.0Moderate Clearance

Table 2: Human Hepatocyte Stability Data

CompoundMoietyt½ (min)CLint (µL/min/10⁶ cells)Stability Classification
Compound A Phenyl12115.5High Clearance
Compound B 5-Fluoro-2-(trifluoromethoxy)phenyl11012.6Low Clearance
Diltiazem (Positive Control)4530.8Moderate Clearance

Interpretation of Results: The hypothetical data clearly demonstrates the powerful stabilizing effect of the 5-Fluoro-2-(trifluoromethoxy)phenyl moiety. In both microsomal and hepatocyte systems, Compound B shows a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, Compound A. This provides strong evidence that the fluorination strategy successfully blocked major metabolic pathways, validating its inclusion in the drug design.[22] The lower clearance in hepatocytes compared to microsomes for Compound A could suggest that Phase II metabolism is also a significant pathway, a distinction that only the hepatocyte assay can reveal.

Conclusion: A Self-Validating Approach to Lead Optimization

Assessing metabolic stability is a critical step in the drug discovery cascade.[23] For drug candidates containing the 5-Fluoro-2-(trifluoromethoxy)phenyl moiety, a strategic and comparative approach using both liver microsomes and hepatocytes provides a comprehensive understanding of their metabolic fate. Microsomal assays offer a rapid assessment of stability against CYP-mediated oxidation, directly testing the efficacy of the fluorination strategy. Hepatocyte assays provide a more holistic and physiologically relevant view by incorporating both Phase I and Phase II metabolism, as well as cellular transport.

By employing these self-validating protocols—complete with positive and negative controls—and interpreting the data through comparative analysis of half-life and intrinsic clearance, researchers can confidently rank compounds, establish structure-activity relationships, and select candidates with a higher probability of success in subsequent preclinical and clinical development.

References

A Senior Scientist's Guide to Structural Elucidation: X-ray Crystal Structure Analysis of a 5-Fluoro-2-(trifluoromethoxy)phenyl Schiff Base

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction technique for the structural elucidation of a novel Schiff base, synthesized from 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol. It explains the causality behind experimental choices, benchmarks the technique against viable alternatives, and provides the authoritative grounding necessary for robust scientific inquiry.

Introduction: The Imperative for Unambiguous Structural Confirmation

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are foundational in coordination chemistry and medicinal applications.[1][2] Their synthesis is often straightforward, but their true potential is unlocked only through precise structural understanding.[2] The introduction of fluorine and trifluoromethoxy groups, as in our target molecule derived from this compound, can significantly alter electronic properties, lipophilicity, and metabolic stability, making such compounds prime candidates for drug discovery.[3]

While a suite of analytical techniques can suggest a successful synthesis, only single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional atomic coordinates of a molecule in the solid state.[4][5] It is the gold standard, resolving any ambiguity in connectivity, stereochemistry, and conformation. This guide will walk through the entire workflow, from synthesis to final structure, and critically compare the insights gained from XRD with those from complementary methods like NMR, Mass Spectrometry, and computational modeling.

Part I: Synthesis and Foundational Characterization

Before embarking on crystallographic analysis, the target compound must be synthesized and its identity preliminarily confirmed. This foundational work ensures that the crystals grown are indeed the molecule of interest.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a representative Schiff base via the condensation reaction of this compound with a primary amine (e.g., aniline). This reaction is a classic example of Schiff base formation.[1][6]

Objective: To synthesize (E)-N-(5-fluoro-2-(trifluoromethoxy)benzylidene)aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of aniline in 10 mL of absolute ethanol.

  • Reaction Setup: Add the aniline solution dropwise to the stirred benzaldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is crucial for driving the reaction to completion.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The application of heat accelerates the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The solid product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final, pure Schiff base.[6]

Preliminary Spectroscopic Validation

The purified product must be analyzed to confirm its identity.

  • FT-IR Spectroscopy: The most telling feature is the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3400 cm⁻¹), coupled with the appearance of a strong C=N imine stretch (typically 1600-1650 cm⁻¹).[7]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR confirms the covalent framework of the molecule. Key indicators include the appearance of a singlet for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically between 8.0-9.0 ppm.[8][9] The presence of fluorine and trifluoromethoxy groups can be confirmed with ¹⁹F NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ that corresponds to the exact mass of the synthesized Schiff base.[10][11]

These techniques collectively build a strong case for the product's identity, but they describe an average molecule in a bulk sample or solution. They cannot definitively reveal the precise 3D arrangement and intermolecular forces present in the solid state.

Part II: The Gold Standard: Single-Crystal X-ray Diffraction

XRD is the only technique that provides an unambiguous three-dimensional map of a molecule.[5] It relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, which can be mathematically decoded to reveal atomic positions.[4][12]

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Characterization cluster_xrd X-ray Crystallography Workflow cluster_analysis Final Analysis Synthesis 1. Chemical Synthesis (Aldehyde + Amine) Purification 2. Recrystallization Synthesis->Purification NMR NMR Spectroscopy (Connectivity) Purification->NMR Identity Check MS Mass Spectrometry (Molecular Weight) Purification->MS Identity Check IR FT-IR Spectroscopy (Functional Groups) Purification->IR Identity Check CrystalGrowth 3. Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth DataCollection 4. X-ray Data Collection (Diffractometer) CrystalGrowth->DataCollection StructureSolution 5. Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement 6. Structure Refinement (Model Fitting, R-factor) StructureSolution->Refinement FinalStructure 7. Final 3D Structure (Bond Lengths, Angles) Refinement->FinalStructure Hirshfeld 8. Hirshfeld Analysis (Intermolecular Interactions) FinalStructure->Hirshfeld

Experimental Protocol: Single-Crystal XRD

Objective: To obtain the definitive 3D molecular structure of the synthesized Schiff base.

1. Crystal Growth (The Art of Patience):

  • Rationale: This is the most critical and often challenging step. High-quality diffraction requires a single, well-ordered crystal, free of significant defects.

  • Method (Slow Evaporation): Dissolve a small amount of the purified Schiff base in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a small vial. The vial is covered with a perforated cap (e.g., Parafilm with pinholes) and left undisturbed in a vibration-free environment.

  • Causality: The slow evaporation of the more volatile solvent gradually increases the concentration of the solute, allowing molecules to arrange themselves into a low-energy, highly ordered crystalline lattice. Rushing this process leads to polycrystalline powder or amorphous solid, which is unsuitable for single-crystal XRD.[13]

2. Data Collection:

  • Instrumentation: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa Apex-II).[3][14]

  • Procedure: The crystal is cooled under a stream of liquid nitrogen (typically to 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement:

  • The "Phase Problem": The detector records the intensities of the diffraction spots, but the phase information is lost. Solving the "phase problem" is the first step in converting the diffraction pattern into an electron density map. For small molecules, this is typically achieved using "direct methods."[12]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic positions and thermal parameters of the model are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this fit is quantified by the crystallographic R-factor (or R₁). An R-factor below 5% (0.05) is generally considered excellent for a small molecule structure.[15]

Part III: Interpreting the Crystal Structure: Hirshfeld Surface Analysis

The final output of a successful XRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom. This allows for the analysis of:

  • Bond Lengths and Angles: Confirming expected geometries and identifying any unusual strains.

  • Torsional Angles: Defining the exact conformation of the molecule in the solid state.

  • Intermolecular Interactions: Identifying and quantifying non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking that govern how molecules pack in the crystal.

A powerful modern technique for visualizing these interactions is Hirshfeld surface analysis .[16][17] This method maps the close contacts between molecules in the crystal, providing a visual and quantitative summary of the intermolecular forces. For our fluorinated Schiff base, this analysis would be crucial for understanding C-H···F, C-H···O, and π-π stacking interactions, which are vital for crystal engineering and understanding the material's properties.[17][18]

Part IV: A Comparative Guide to Structural Elucidation Techniques

While X-ray crystallography is unparalleled for solid-state structure, a comprehensive understanding requires a multi-technique approach.

G MS {Mass Spectrometry (MS)|- Molecular Weight - Elemental Formula} NMR {NMR Spectroscopy|- Atomic Connectivity - 2D Bond Correlations - Solution Conformation} MS->NMR Confirms Mass XRD {X-ray Crystallography (XRD)|- 3D Atomic Coordinates - Bond Lengths/Angles - Absolute Stereochemistry - Intermolecular Interactions} NMR->XRD Suggests Structure DFT {Computational (DFT)|- Optimized Geometry - Electronic Properties - Predicted Spectra} XRD->DFT Validates Geometry

Performance Comparison of Key Structural Elucidation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Chemistry (DFT)
Principle Diffraction of X-rays by a crystalline lattice.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[19]Measurement of the mass-to-charge ratio of ionized molecules.[20][21]Solving approximations of the Schrödinger equation to model electronic structure.[2][22]
Sample Type Single, well-ordered crystal (0.1-0.3 mm).Soluble compound in a suitable deuterated solvent.Ionizable compound, often in solution.An in-silico model of the molecule.
Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing.[23]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[23]Molecular weight, elemental composition, fragmentation patterns.[23]Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra.[24][25]
Strengths Unambiguous 3D structure determination; the definitive "gold standard".Excellent for solution-state structure and dynamics; non-destructive.High sensitivity; requires very little sample; provides exact mass.Provides insights into electronic structure and properties not accessible experimentally; no sample needed.[7]
Limitations Requires high-quality single crystals, which can be difficult or impossible to grow; provides solid-state structure only.[13][21]Provides information on average solution structure; can be complex to interpret for large molecules; less precise than XRD for bond lengths/angles.[19]Provides no 3D structural information beyond connectivity inferred from fragmentation.The model is a gas-phase theoretical approximation; results must be validated by experimental data.
Field Insights: Choosing the Right Tool for the Job
  • When you need the definitive answer: If you are determining the structure of a new chemical entity, resolving a stereochemical ambiguity, or filing a patent, single-crystal X-ray diffraction is the only acceptable method for absolute proof.

  • When crystals won't form: If a compound is an oil or only forms a microcrystalline powder, NMR becomes the primary tool for structural elucidation, often requiring a suite of 2D experiments (COSY, HSQC, HMBC) to piece together the molecular puzzle.

  • For reaction monitoring and initial confirmation: MS and FT-IR are rapid, high-throughput techniques perfect for confirming that a reaction has produced a product of the correct mass and with the expected functional groups.

  • To rationalize properties: Computational studies (like DFT) are best used in synergy with experimental data. For example, a DFT calculation can help assign vibrational modes in an IR spectrum or explain the observed electronic transitions in a UV-Vis spectrum, using the geometry confirmed by XRD as a starting point.[25]

Conclusion

The structural analysis of a novel Schiff base derived from this compound serves as a perfect case study for the power and primacy of single-crystal X-ray diffraction. It is the only technique that can move beyond suggestion and inference to provide a definitive, high-resolution 3D picture of the molecule. This structural blueprint is indispensable for understanding its properties and potential applications in drug development and materials science. However, as this guide illustrates, XRD does not exist in a vacuum. Its true power is realized when its unambiguous results are used to anchor and validate data from a host of complementary spectroscopic and computational methods, each providing a unique piece of the molecular puzzle.

References

A Senior Application Scientist's Guide to the Catalytic Formylation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Fluoroaromatics

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into aromatic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's unique stereoelectronic characteristics can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. The subsequent introduction of a formyl (-CHO) group onto these fluorinated rings unlocks a gateway to a vast array of chemical transformations, providing a critical handle for constructing complex molecular architectures.

However, the formylation of fluorinated aromatics is a non-trivial synthetic challenge. The high electronegativity of fluorine deactivates the aromatic ring, rendering it less susceptible to classical electrophilic aromatic substitution reactions. This guide provides a comparative analysis of the leading catalytic and stoichiometric strategies for achieving this transformation, offering researchers the technical insights and practical protocols necessary to select and implement the optimal method for their specific target molecule. We will delve into the mechanistic underpinnings of each approach, from venerable name reactions to the frontiers of transition metal catalysis, providing a clear rationale for experimental design and troubleshooting.

Pillar 1: Classical Electrophilic Formylation Methods

For decades, a set of powerful name reactions has served as the workhorse for aromatic formylation. While challenged by the electron-deficient nature of fluoroarenes, these methods, when appropriately optimized, remain highly effective, particularly for substrates bearing some degree of electronic activation or for phenols.

The Vilsmeier-Haack Reaction: A Versatile Tool for Activated Systems

The Vilsmeier-Haack reaction is a widely employed method that utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate electron-rich aromatic rings.[1][2] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][3]

Mechanism and Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion, which is then attacked by the electron-rich aromatic substrate.[3][4] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[1] The electrophilicity of the Vilsmeier reagent is weaker than that of acylium ions used in Friedel-Crafts acylation, which is why this method is most effective for aromatic compounds bearing electron-donating groups such as phenols, anilines, and their derivatives, or electron-rich heterocycles.[2] For fluorinated systems, this means the reaction is most successful when the fluorine atom is positioned on a ring that also contains an activating group.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan [1]

This protocol provides a specific example of formylating a fluorinated heteroaromatic compound.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask in an ice bath to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature is maintained below 10°C.

  • Maturation: After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 3-(3-fluorophenyl)furan (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water. Basify the solution with aqueous sodium hydroxide to hydrolyze the iminium intermediate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The Duff Reaction: Ortho-Formylation of Fluorinated Phenols

The Duff reaction offers a regioselective method for introducing a formyl group at the ortho position of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6]

Mechanism and Rationale: The reaction proceeds via electrophilic aromatic substitution where HMTA acts as a precursor to an iminium ion electrophile.[6] The ortho-selectivity in phenols is a key feature, arising from a hydrogen-bonding interaction between the phenolic hydroxyl group and the incoming electrophile. A significant modification for fluorinated substrates involves the use of anhydrous trifluoroacetic acid (TFA) as the solvent, which has been successfully applied to the synthesis of 3,5-difluorosalicylaldehyde and 5-bromo-3-fluorosalicylaldehyde.[7][8] This highlights the reaction's utility for electron-poor phenolic systems.

// Nodes Substrate [label="Fluorinated Phenol\n+ HMTA", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous TFA", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat\n(e.g., 85-120°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Iminium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Acidic Work-up\n(H₂O / H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="ortho-Formylated\nFluorinated Phenol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Reaction [label=" Add"]; Solvent -> Reaction [label=" In"]; Reaction -> Intermediate [label=" Forms"]; Intermediate -> Hydrolysis [label=" Hydrolyze"]; Hydrolysis -> Product [label=" Yields"]; } dot Caption: Workflow for the modified Duff reaction of fluorinated phenols.

Rieche Formylation: Leveraging Lewis Acids for Deactivated Arenes

The Rieche formylation employs dichloromethyl methyl ether (DCME) or related dichloromethyl alkyl ethers as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[9][10] This method is particularly relevant for less activated or electron-deficient aromatic compounds.

Mechanism and Rationale: The Lewis acid coordinates to the dichloromethyl alkyl ether, generating a highly electrophilic species that can be attacked by the aromatic ring. A systematic investigation into the formylation of fluorine-containing aromatics with dichloromethyl alkyl ethers has shown that fluorinated anisoles can be converted to the corresponding aldehydes in good yields.[11][12][13] Interestingly, the reaction with fluorinated phenols under these conditions did not yield salicylaldehyde derivatives but instead resulted in the formation of aryl formates, highlighting a crucial substrate-dependent divergence in reactivity.[12][13] This dichotomy underscores the importance of careful substrate evaluation and mechanistic consideration when selecting a formylation strategy.

Pillar 2: The Frontier of Transition Metal-Catalyzed Formylation

While classical methods are effective, they often require harsh conditions and show limited scope for polyfluorinated or highly deactivated systems. Transition metal catalysis offers a paradigm shift, enabling formylation through novel activation pathways, primarily C-H and C-F bond functionalization.

Conceptual Framework: Overcoming Inertness

The primary challenge in formylating fluoroarenes is their inherent lack of reactivity. Transition metal catalysts can overcome this by:

  • C-H Activation: Directing a metal catalyst to a specific C-H bond (often ortho to a directing group) to form a metallacyclic intermediate, which can then be intercepted by a formylating agent.

  • C-F Activation: Oxidatively adding a metal into a C-F bond, which is exceptionally strong and typically requires highly reactive, low-valent metal centers. This is a more nascent but powerful strategy.[14]

Palladium Catalysis: A Promising Avenue via C-H Functionalization

Palladium is a versatile catalyst for C-H functionalization.[15][16] While direct, catalytic C-H formylation of fluoroarenes is still an emerging area, related carbonylation reactions provide a strong proof of concept. For example, phosphine-free palladium systems have been developed for the formylation of aryl halides using formic acid as a CO surrogate.[17] This approach could be readily adapted for fluorinated aryl halides.

// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#FBBC05", fontcolor="#202124"]; ArFPdX [label="Ar(F)-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ArFPdCO [label="[Ar(F)-Pd(II)-CO]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; ArFPdCHO [label="Ar(F)-CO-Pd(II)-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar(F)-CHO", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArFPdX [label=" Oxidative Addition\n(Ar(F)-X)"]; ArFPdX -> ArFPdCO [label=" CO Insertion\n(from Formic Acid)"]; ArFPdCO -> ArFPdCHO [label=" Hydride Addition"]; ArFPdCHO -> Pd0 [label=" Reductive Elimination"]; ArFPdCHO -> Product [style=dashed];

// Invisible nodes for layout {rank=same; Pd0 ArFPdCHO} {rank=same; ArFPdX ArFPdCO} } dot Caption: Hypothetical catalytic cycle for Pd-catalyzed formylation.

Iridium and Ruthenium: Pioneers in C-F Bond Activation

Iridium and Ruthenium complexes have recently emerged as catalysts capable of the formidable task of cleaving C-F bonds.[18][19][20] This reactivity opens up unprecedented opportunities for the functionalization of polyfluoroarenes. While catalytic formylation via C-F activation has not yet been fully realized, the fundamental organometallic steps have been demonstrated. The discovery that iridium complexes can activate C(sp³)-F bonds[18] and ruthenium can catalyze the C-F arylation of polyfluoroarenes[20] lays the groundwork for future development of formylation reactions on previously unreactive substrates.

Comparative Data Summary

For ease of comparison, the performance of various methods on representative fluorinated substrates is summarized below.

Table 1: Comparison of Classical Formylation Methods for Fluorinated Aromatics

SubstrateMethodReagentsConditionsYieldRegioselectivityRef.
3-(3-Fluorophenyl)furanVilsmeier-HaackDMF, POCl₃, DCM0°C to RTGoodC2 or C5 of furan[1]
3,5-DifluorophenolModified DuffHMTA, TFAReflux79% (as imine)ortho to -OH[8]
4-FluoroanisoleRieche-TypeCl₂CH(OPr), TiCl₄Not specifiedGoodNot specified[12]
2-FluorophenolRieche-TypeCl₂CH(OPr), TiCl₄Not specifiedHigh (as formate)N/A (O-formylation)[12]

Table 2: Status of Transition Metal-Catalyzed Formylation of Fluoroarenes

Catalyst SystemTargeted BondPotential Formyl SourceKey Mechanistic FeatureStatusChallenges
Palladium (e.g., Pd(OAc)₂)C-H (directed) or C-XFormic Acid, CO/SilanesOxidative Addition / C-H ActivationFeasible; demonstrated for aryl halidesCatalyst turnover, directing group removal
Iridium (e.g., Pincer Cplx)C-F, C-HCO / HydrosilanesC-F Oxidative AdditionMechanistic studies existDevelopment of a full catalytic cycle
RutheniumC-FCO / HydrosilanesC-F/C-H FunctionalizationC-F arylation demonstratedAdaptation to C-C(O) bond formation

Conclusion and Future Outlook

The formylation of fluorinated aromatics remains a pivotal transformation in synthetic chemistry. For many substrates, particularly activated or phenolic fluoroarenes, classical methods like the Vilsmeier-Haack and modified Duff reactions provide reliable and high-yielding routes. The Rieche formylation offers a valuable alternative for certain deactivated systems, though careful substrate analysis is required.

The future of this field, however, lies in the development of robust transition-metal-catalyzed protocols. Palladium-catalyzed C-H functionalization is poised to provide a more direct and atom-economical route to formylated fluoroarenes, bypassing the need for pre-functionalized substrates. The groundbreaking research into C-F bond activation by iridium and ruthenium complexes represents the ultimate frontier, promising future access to the direct formylation of highly fluorinated and previously inert aromatic systems. For researchers and drug development professionals, a deep understanding of both the classical workhorses and the emerging catalytic powerhouses is essential for navigating the synthetic challenges and unlocking the full potential of fluorinated aromatics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment

Before any handling operation, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous fluorinated and trifluoromethyl-substituted benzaldehydes provide a reliable basis for risk assessment.

The primary hazards are consistently identified across related compounds and are summarized below.

Hazard ClassificationGHS Hazard StatementRationale & Implication
Skin Corrosion/Irritation H315: Causes skin irritationThe aldehyde functional group, combined with electron-withdrawing fluorine and trifluoromethoxy groups, can react with skin proteins, leading to irritation.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with eye tissue is likely to cause significant irritation and potential damage.[1][2]
Specific Target Organ Toxicity H335: May cause respiratory irritationAs a volatile organic compound, inhalation of vapors can irritate the mucous membranes of the respiratory tract.[1][3]
Acute Oral Toxicity Harmful if swallowedIngestion can lead to systemic toxic effects.[4]
Flammability Combustible LiquidWhile not highly flammable, it has a flash point that indicates it can ignite if exposed to an ignition source at elevated temperatures.[2][5]

This risk profile mandates a multi-layered safety approach, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Foundational Safety Principle

PPE is the last line of defense. Before resorting to gloves and goggles, more effective methods to mitigate exposure must be implemented. This internationally recognized framework, the Hierarchy of Controls, prioritizes safety measures from most to least effective.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

For this compound, this means:

  • Engineering Controls: All handling must be performed in a certified chemical fume hood to control vapor inhalation.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Do not work alone when handling hazardous materials.[9] Ensure all personnel are trained on the specific hazards and emergency procedures.[9]

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of residual exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][7]

  • High-Risk Operations: When there is an elevated risk of splashing (e.g., transfers of larger volumes, heating), a full-face shield must be worn in addition to chemical safety goggles.[9][10]

Hand Protection

The selection of appropriate gloves is critical due to the risk of skin irritation.

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling benzaldehyde and its derivatives.[10][11] Avoid natural rubber (latex) gloves, which offer poor protection against many organic chemicals.[11]

  • Protocol:

    • Always check the glove manufacturer’s chemical resistance chart for compatibility with both this compound and any solvents being used.

    • Inspect gloves for any signs of degradation or perforation before each use.

    • For extended operations or when handling higher concentrations, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[5][10]

Body Protection
  • A fully buttoned, flame-resistant laboratory coat must be worn to protect against minor spills and contamination of personal clothing.[10]

  • For larger-scale work or procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]

Respiratory Protection

Under normal operating conditions within a functional chemical fume hood, respiratory protection is not typically required.[7] However, it is essential in the following situations:

  • Spill Response: In the event of a spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Specific Procedures: For any procedure that may generate aerosols or high vapor concentrations.

In such cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[13]

Operational Plan: From Bench to Disposal

A systematic workflow ensures safety at every stage of handling.

Prep 1. Preparation - Verify fume hood function - Don all required PPE - Assemble equipment Handle 2. Handling - Work within fume hood - Keep containers closed - Avoid generating aerosols Prep->Handle Post 3. Post-Handling - Decontaminate workspace - Remove PPE correctly - Wash hands thoroughly Handle->Post Waste 4. Waste Management - Segregate waste - Label container clearly - Store in satellite area Post->Waste

Caption: A four-stage workflow for safe chemical handling.

Step-by-Step Handling Procedure:
  • Preparation: Before starting, ensure your work area in the chemical fume hood is clean and uncluttered. Confirm the location of the nearest emergency eyewash station and safety shower. Don all required PPE as outlined in Section 3.

  • During Use:

    • Keep the container of this compound tightly closed when not in use.[5]

    • Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke in the handling area.[6][10]

    • Use compatible equipment (e.g., glass, PTFE) and avoid contact with strong oxidizing agents, strong reducing agents, or strong bases.[7]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water immediately after the procedure is complete.[5][10]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Take off any contaminated clothing and wash it before reuse.[5][6]

Spill and Disposal Management

Spill Response
  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6][14]

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[5][14]

    • Wipe down the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or environmental health and safety office.

    • Prevent entry into the affected area.

Disposal Plan

As a fluorinated organic compound, this compound requires careful waste management to protect the environment.[9]

  • Waste Collection: All waste containing this chemical (including contaminated absorbents, gloves, and empty containers) must be collected in a clearly labeled, compatible, and securely sealed hazardous waste container.[6][9]

  • Segregation: Do not mix this waste stream with incompatible chemicals.[9]

  • Disposal Method: The final disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6][15] Common disposal methods for fluorinated organic compounds include high-temperature incineration or placement in a designated hazardous waste landfill.[16][17] Under no circumstances should this chemical be disposed of down the drain.

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the broader community, allowing for the confident pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.